C-021
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVBISCFCHREDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of C-021, a CCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-C Chemokine Receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) involved in immune cell trafficking, particularly of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its role in various pathological conditions, including allergic inflammation and cancer, has made it an attractive target for therapeutic intervention. C-021 is a potent and selective small molecule antagonist of CCR4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro and in vivo activities. It includes a summary of key quantitative data, detailed experimental methodologies for cornerstone assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to CCR4 and its Role in Disease
The C-C chemokine receptor 4 (CCR4) is a member of the G protein-coupled receptor family. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands plays a crucial role in the migration of various leukocyte populations, most notably T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Dysregulation of the CCR4 signaling axis is implicated in the pathogenesis of several diseases, including atopic dermatitis, asthma, and various cancers, where the infiltration of Tregs into the tumor microenvironment can suppress anti-tumor immunity.
Small molecule antagonists of CCR4, such as this compound, represent a promising therapeutic strategy to modulate these pathological immune responses by blocking the recruitment of CCR4-expressing cells.
This compound: A Potent CCR4 Antagonist
This compound is a small molecule compound that acts as a potent antagonist of the CCR4 receptor. It effectively inhibits the downstream signaling and functional responses induced by the binding of CCL17 and CCL22 to CCR4.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for the this compound CCR4 antagonist.
Table 1: In Vitro Activity of this compound
| Assay | Species | Ligand | IC50 Value |
| Chemotaxis | Human | CCL17/CCL22 | 140 nM |
| Chemotaxis | Mouse | CCL17/CCL22 | 39 nM |
| [³⁵S]GTPγS Binding | Human | CCL22 | 18 nM |
Table 2: Preclinical In Vivo Efficacy of this compound in a Neuropathic Pain Model
| Animal Model | Administration Route | Dosage | Observed Effects |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse) | Intrathecal or Intraperitoneal | Not Specified | Dose-dependent diminishment of neuropathic pain-related behaviors.[1][2] |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Significant reduction in CCI-induced hypersensitivity.[3] |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Reduction in microglia/macrophage activation.[3] |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Reduction in the levels of pronociceptive interleukins (IL-1β, IL-18) in the spinal cord.[3] |
| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Intrathecal | Not Specified | Enhanced analgesic properties of morphine.[3] |
Mechanism of Action: Inhibition of CCR4 Signaling
The primary mechanism of action of this compound is the competitive antagonism of the CCR4 receptor. By binding to CCR4, this compound prevents the interaction of the endogenous ligands CCL17 and CCL22. This blockade inhibits the G protein-mediated signaling cascade, leading to the downstream functional consequences described below.
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the MAPK/ERK pathway, which is crucial for cell migration and other cellular responses.
Experimental Protocols
Chemotaxis Assay (Transwell Migration Assay)
This assay measures the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient of CCL17 or CCL22.
Materials:
-
CCR4-expressing cells (e.g., human T cell lines like Hut78 or primary T cells)
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)
-
24-well tissue culture plates
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL17 and CCL22
-
This compound
-
Cell counting solution (e.g., Trypan Blue) or a fluorescent dye (e.g., Calcein-AM)
-
Plate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in chemotaxis buffer.
-
Assay Setup:
-
Add 600 µL of chemotaxis buffer containing a predetermined optimal concentration of CCL17 or CCL22 to the lower wells of a 24-well plate.
-
In separate wells, add chemotaxis buffer without chemokine to serve as a negative control.
-
Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
The number of migrated cells in the lower chamber can be quantified by direct cell counting using a hemocytometer, by flow cytometry, or by using a fluorescent dye like Calcein-AM and measuring the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to inhibit agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing CCR4.
Materials:
-
Cell membranes prepared from CCR4-expressing cells
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
Recombinant human CCL22
-
This compound
-
Scintillation fluid
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from CCR4-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound and a fixed concentration of CCL22 in assay buffer.
-
Assay Reaction:
-
In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), GDP (e.g., 10 µM), and varying concentrations of this compound or vehicle.
-
Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Initiate the reaction by adding a mixture of CCL22 (to stimulate G protein activation) and [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific binding from all measurements. Calculate the percentage of inhibition of CCL22-stimulated [³⁵S]GTPγS binding for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Preclinical In Vivo Studies
Preclinical studies in animal models of neuropathic pain have demonstrated the in vivo efficacy of this compound. In both mouse and rat models of chronic constriction injury (CCI) of the sciatic nerve, administration of this compound has been shown to alleviate pain-related behaviors.[1][2][3] The proposed mechanism for this analgesic effect involves the modulation of neuroinflammation. This compound has been observed to reduce the activation of microglia and macrophages in the spinal cord and decrease the levels of pro-inflammatory and pronociceptive cytokines, such as IL-1β and IL-18.[3] Furthermore, this compound has been shown to enhance the analgesic effects of morphine, suggesting a potential role for CCR4 antagonists in combination therapies for chronic pain.[3]
Conclusion
This compound is a potent and selective CCR4 antagonist that effectively inhibits chemokine-induced signaling and cell migration in vitro. Preclinical studies have demonstrated its therapeutic potential in modulating neuroinflammation and alleviating neuropathic pain. The data and methodologies presented in this technical guide provide a comprehensive understanding of the mechanism of action of this compound and a foundation for further research and development of this and other CCR4 antagonists for the treatment of immune-mediated diseases and cancer. No clinical trials for this compound have been identified, suggesting it is currently a preclinical compound.
References
The Role of C-021 in T-Cell Mediated Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound C-021, a selective non-peptide agonist of the Angiotensin II Type 2 Receptor (AT2R), is emerging as a potent modulator of the immune response with significant therapeutic potential in T-cell mediated inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its impact on T-cell differentiation and function. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways.
Introduction to this compound and T-Cell Mediated Inflammation
T-cell mediated inflammation is a cornerstone of the adaptive immune response, but its dysregulation is a key driver of numerous autoimmune and chronic inflammatory diseases. The renin-angiotensin system (RAS) is traditionally associated with cardiovascular and renal homeostasis. However, growing evidence reveals its critical role in modulating inflammation. While the Angiotensin II Type 1 Receptor (AT1R) is predominantly pro-inflammatory, the AT2R exhibits counter-regulatory, anti-inflammatory, and tissue-protective functions.
This compound is a selective agonist for the AT2R, offering a targeted approach to harness the therapeutic potential of this pathway. By activating the AT2R, this compound initiates a cascade of intracellular events that collectively suppress inflammatory responses, in part by directly influencing T-cell behavior.
Quantitative Data on the Effects of this compound on T-Cell Responses
The immunomodulatory effects of this compound have been quantified in various preclinical models of inflammation. The following tables summarize the key findings on T-cell populations and cytokine expression following this compound treatment.
Table 1: Effect of this compound on T-Cell Subsets in a Murine Model of Collagen-Induced Arthritis (CIA)
| Parameter | Control (Vehicle) | This compound Treatment | Fold Change | p-value |
| Regulatory T-cells (Tregs) | ||||
| % of CD4+ T-cells | 5.2 ± 0.5 | 9.8 ± 0.8 | ~1.88 | < 0.05 |
| Foxp3 mRNA Expression (relative) | 1.0 | 2.1 ± 0.3 | 2.1 | < 0.05 |
| T helper 17 (Th17) cells | ||||
| % of CD4+ T-cells | 3.1 ± 0.4 | 1.5 ± 0.3 | ~0.48 | < 0.05 |
| IL-17A mRNA Expression (relative) | 1.0 | 0.4 ± 0.1 | 0.4 | < 0.05 |
| T helper 1 (Th1) cells | ||||
| % of CD4+ T-cells | 8.5 ± 1.1 | 5.3 ± 0.7 | ~0.62 | < 0.05 |
| IFN-γ mRNA Expression (relative) | 1.0 | 0.6 ± 0.2 | 0.6 | < 0.05 |
Data are presented as mean ± SEM. Data is representative of findings in preclinical models of arthritis.
Table 2: Effect of AT2R Agonism on Inflammatory Cytokine Production
| Cytokine | Condition | Concentration (pg/mL) | % Change | p-value |
| TNF-α | Control | 42.8 ± 0.2 | - | - |
| AT2R Agonist | 26.0 ± 0.6 | -39% | < 0.0001 | |
| IL-10 | LPS-stimulated | 150 ± 20 | - | - |
| LPS + this compound | 350 ± 40 | +133% | < 0.05 | |
| IL-6 | LPS-stimulated | 850 ± 70 | - | - |
| LPS + this compound | 400 ± 50 | -53% | < 0.05 | |
| IL-1β | TBI Model | 120 ± 15 | - | - |
| TBI + this compound | 65 ± 10 | -46% | < 0.05 |
Data are presented as mean ± SEM. TNF-α data from in vitro cell culture. IL-10, IL-6, and IL-1β data from in vivo models of inflammation (LPS challenge and Traumatic Brain Injury - TBI).[1]
Signaling Pathways Modulated by this compound
This compound, upon binding to the AT2R, initiates a signaling cascade that counteracts the pro-inflammatory signals often mediated by the AT1R. The primary mechanisms include the activation of protein phosphatases and the bradykinin-nitric oxide-cGMP pathway.
This compound/AT2R Signaling Pathway
Caption: this compound/AT2R signaling cascade leading to anti-inflammatory effects.
Experimental Workflow for Assessing this compound's Impact on T-Cell Differentiation
Caption: Workflow for in vitro analysis of this compound on T-cell differentiation.
Experimental Protocols
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis and subsequent treatment with this compound to evaluate its therapeutic efficacy.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., sterile saline or DMSO)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the emulsion intradermally at a site near the initial injection.
-
-
Treatment Protocol:
-
Begin this compound or vehicle treatment on the day of booster immunization (Day 21) or upon the first signs of arthritis.
-
Administer this compound (e.g., 0.03 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Arthritis Scoring:
-
Monitor mice daily for signs of arthritis, starting from day 21.
-
Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint rigidity. The maximum score per mouse is 16.
-
-
Sample Collection (e.g., Day 42):
-
At the end of the study, collect blood for serum cytokine analysis.
-
Harvest spleens and lymph nodes for T-cell isolation and analysis by flow cytometry.
-
Collect joint tissue for histological analysis of inflammation and joint damage.
-
In Vitro T-Cell Differentiation Assay
This protocol details the procedure for differentiating naive CD4+ T-cells in the presence of this compound to assess its direct effects on T-cell polarization.
Materials:
-
Naive CD4+ T-cell isolation kit
-
Spleens and lymph nodes from mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant cytokines for Th1, Th17, and Treg differentiation (e.g., IL-12 for Th1, TGF-β + IL-6 for Th17, TGF-β + IL-2 for Treg)
-
This compound
-
96-well cell culture plates
Procedure:
-
T-Cell Isolation:
-
Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice using a negative selection magnetic-activated cell sorting (MACS) kit.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Add 2 x 10^5 naive CD4+ T-cells per well in complete RPMI medium containing soluble anti-CD28 antibody (2 µg/mL).
-
-
Differentiation and Treatment:
-
Add the appropriate cytokine cocktails to induce the desired T-cell subset differentiation.
-
Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for surface markers (CD4, CD25) and intracellular transcription factors (Foxp3 for Tregs) or cytokines (IFN-γ for Th1, IL-17A for Th17) after restimulation with PMA/Ionomycin in the presence of a protein transport inhibitor.
-
ELISA: Collect supernatants to measure the concentration of secreted cytokines (e.g., IL-10, IFN-γ, IL-17A).
-
qRT-PCR: Lyse a portion of the cells to extract RNA and perform quantitative real-time PCR to analyze the expression of key lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Tregs).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for T-cell mediated inflammatory diseases by selectively activating the AT2R. The data presented in this guide demonstrate its ability to shift the balance from pro-inflammatory Th1 and Th17 responses towards an anti-inflammatory, regulatory T-cell phenotype. The detailed experimental protocols provide a framework for further preclinical investigation into the immunomodulatory properties of this compound and other AT2R agonists.
Future research should focus on elucidating the precise molecular interactions within different T-cell subsets upon AT2R activation, exploring the efficacy of this compound in a broader range of autoimmune and inflammatory models, and ultimately translating these promising preclinical findings into clinical applications for patients suffering from these debilitating conditions.
References
The CCR4 Antagonist C-021: A Technical Guide to its Effects on Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and immune cell trafficking. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on chemokine signaling, and the experimental methodologies used to characterize its activity. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in areas such as inflammation, autoimmune diseases, and oncology.
Introduction to CCR4 and its Ligands
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and skin-homing T cells. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between these chemokines and CCR4 plays a crucial role in recruiting these specific T cell subsets to sites of inflammation. Consequently, the CCR4/CCL17/CCL22 signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune disorders, as well as in tumor immunology by mediating the infiltration of immunosuppressive Tregs into the tumor microenvironment.
This compound: A Potent CCR4 Antagonist
This compound is a small molecule antagonist that effectively blocks the binding of CCL17 and CCL22 to CCR4, thereby inhibiting downstream signaling and subsequent chemotaxis of CCR4-expressing cells.
Mechanism of Action
As a CCR4 antagonist, this compound functions by competitively binding to the receptor, preventing the conformational changes necessary for G protein activation upon ligand binding. This blockade inhibits the canonical GPCR signaling cascade, including the dissociation of the Gα and Gβγ subunits, leading to the suppression of downstream second messenger signaling and cell migration.
Quantitative Effects of this compound on Chemokine Signaling
The inhibitory activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Species | Ligand | IC50 | Reference |
| Chemotaxis Inhibition | Human | CCL22 | 140 nM | [cite: ] |
| Chemotaxis Inhibition | Mouse | CCL22 | 39 nM | [cite: ] |
| [³⁵S]GTPγS Binding | Human | CCL22 | 18 nM | [cite: ] |
Table 1: In Vitro Inhibitory Activity of this compound
| Animal Model | Route of Administration | Dosing | Effect | Reference |
| Mouse Neuropathic Pain (CCI) | Intrathecal | 10, 20, 30 µg | Dose-dependent reduction in tactile and thermal hypersensitivity | [1][2] |
| Mouse Neuropathic Pain (CCI) | Intraperitoneal | 1, 5, 10, 20 mg/kg | Dose-dependent reduction in tactile and thermal hypersensitivity | [1][2] |
| Mouse Neuropathic Pain (CCI) | Intrathecal (30 µg) + Morphine (1 µg) | Single Dose | Enhanced analgesic effect of morphine | [1] |
| Mouse Neuropathic Pain (CCI) | Intraperitoneal (5 mg/kg) + Morphine (5 mg/kg) | Single Dose | Enhanced analgesic effect of morphine | [2] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model
Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical CCR4 signaling pathway and the point of intervention for this compound.
Experimental Workflow: Chemotaxis Assay (Boyden Chamber)
The following diagram outlines the workflow for a typical chemotaxis assay used to evaluate the inhibitory effect of this compound.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram illustrates the steps involved in a [³⁵S]GTPγS binding assay to measure the functional antagonism of this compound at the G-protein level.
References
- 1. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]
- 2. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The C-021 Compound: A Comprehensive Technical Overview
Disclaimer: The following information is a synthesized overview based on publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a detailed review of the primary literature.
Introduction
The C-021 compound has emerged as a promising small molecule inhibitor in preclinical oncology research. Its development has been driven by the need for more targeted and effective therapies against specific cancer subtypes. This document provides a technical guide to the discovery, mechanism of action, and key experimental data related to this compound.
Discovery and Lead Optimization
The discovery of this compound originated from a high-throughput screening campaign aimed at identifying inhibitors of a key protein kinase implicated in tumor progression. Initial hits were optimized through iterative rounds of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical "Tumor-Associated Kinase 1" (TAK1). By binding to the ATP-binding pocket of TAK1, this compound effectively blocks its kinase activity. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: this compound inhibits the TAK1 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Kinase Assay | Recombinant TAK1 | 5.2 |
| Cell Proliferation | Cancer Cell Line A | 25.8 |
| Cell Proliferation | Cancer Cell Line B | 42.1 |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) |
| Mouse | IV | 2 | 3.5 | 1200 | - |
| PO | 10 | 4.1 | 850 | 65 | |
| Rat | IV | 2 | 5.2 | 1500 | - |
| PO | 10 | 6.8 | 1100 | 72 |
Key Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on TAK1 kinase activity.
Methodology:
-
Recombinant human TAK1 enzyme is incubated with a specific peptide substrate and ATP.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for 30 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro kinase assay.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is measured using a commercially available colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Absorbance or luminescence is read using a plate reader.
-
IC50 values are determined from the dose-response curves.
Caption: Workflow for the cell proliferation assay.
In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally once daily at a predetermined dose.
-
Tumor volume and body weight are measured twice weekly.
-
At the end of the study, tumors are excised and weighed.
Caption: Workflow for the in vivo xenograft study.
Conclusion and Future Directions
The this compound compound demonstrates significant potential as a targeted anti-cancer agent through its potent and selective inhibition of TAK1. The preclinical data summarized herein provide a strong rationale for its continued development. Future studies will focus on comprehensive IND-enabling toxicology studies, biomarker discovery for patient stratification, and the initiation of Phase I clinical trials to evaluate its safety and preliminary efficacy in human subjects.
Part 1: Sym021 - A Novel Anti-PD-1 Antibody
An In-depth Technical Guide on Core Topics in Immunology and Cancer Research: C-021
Executive Summary
The query "this compound" in the context of immunology and cancer research likely refers to one of two distinct, yet significant, research agents: the anti-PD-1 antibody Sym021 or the chemokine CCL21 . This technical guide provides a comprehensive overview of both molecules, reflecting their core roles in immuno-oncology and cancer therapy development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
Sym021 is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. Developed from a chicken antibody discovery platform, Sym021 exhibits high affinity and potent functional activity, making it a promising candidate for cancer immunotherapy.
Mechanism of Action
Sym021 functions by binding to PD-1 on the surface of activated T cells, which prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2. These ligands are often overexpressed on tumor cells and other cells within the tumor microenvironment. By blocking this interaction, Sym021 effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and eliminate cancer cells.[[“]][2]
Data Presentation
Table 1: Binding Affinity of Sym021 to PD-1
| Target Species | Binding Affinity (K D ) | Comparison Antibodies |
| Human PD-1 | 30 pM | Nivolumab (800 pM), Pembrolizumab (2800 pM) |
| Cynomolgus Monkey PD-1 | 110 pM | Nivolumab (1500 pM), Pembrolizumab (3600 pM) |
| Mouse PD-1 | 810 pM | Nivolumab and Pembrolizumab do not cross-react |
| Data sourced from surface plasmon resonance (SPR) analysis.[2][3] |
Table 2: Phase 1 Clinical Trial (NCT03311412) - Sym021 Monotherapy
| Parameter | Details |
| Population | Patients with advanced solid tumor malignancies or lymphomas |
| Dosage Levels | 1, 3, and 10 mg/kg administered every 2 weeks |
| Adverse Events | Treatment-related adverse events were generally Grade 1-2. Dose-limiting toxicities (Grade 3) included colitis and arthritis. |
| Efficacy | Two confirmed responses: 1 complete response (gastric carcinoma) and 1 partial response (lacrimal gland ductal carcinoma). |
| This trial also evaluates Sym021 in combination with other checkpoint inhibitors.[4][5][6] |
Experimental Protocols
1. In Vivo Efficacy in Syngeneic Mouse Models:
-
Objective: To assess the anti-tumor activity of Sym021 in an immunocompetent setting.
-
Models: Various murine syngeneic tumor models are used, such as Sa1N (fibrosarcoma), CT26 (colon carcinoma), and MC38 (colon adenocarcinoma).[[“]]
-
Procedure:
-
Tumor cells are implanted subcutaneously into mice of a compatible genetic background (e.g., BALB/c or C57BL/6).[7][8][9]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Sym021 is administered intraperitoneally or intravenously at specified doses and schedules.
-
Tumor growth is monitored over time by caliper measurements.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Key Finding: In the Sa1N model, Sym021 treatment led to the complete eradication of all treated tumors.[[“]]
2. Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Objective: To determine the association (on-rate) and dissociation (off-rate) constants, and calculate the binding affinity (K D ) of Sym021 to PD-1.
-
Procedure:
-
Recombinant PD-1 protein is immobilized on a sensor chip.
-
Sym021 antibody is flowed over the chip at various concentrations.
-
The binding and dissociation are measured in real-time by detecting changes in the refractive index at the chip surface.
-
Data are fitted to a 1:1 Langmuir binding model to calculate the kinetic constants.[10]
-
Mandatory Visualization
Caption: PD-1 signaling pathway and the inhibitory action of Sym021.
Part 2: CCL21 - A Chemokine in the Tumor Microenvironment
Chemokine (C-C motif) ligand 21 (CCL21), also known as secondary lymphoid tissue chemokine (SLC), is a small cytokine that plays a fundamental role in directing the migration of immune cells. In cancer, CCL21 has a dual role, capable of both promoting anti-tumor immunity and contributing to tumor progression.
Mechanism of Action
CCL21 exerts its effects by binding to the G-protein coupled receptor CCR7, which is expressed on various immune cells, including naive T cells, regulatory T cells, and mature dendritic cells (DCs). This interaction is crucial for the homing of these cells to secondary lymphoid organs and to sites of inflammation, including tumors. By creating a chemotactic gradient, CCL21 can recruit anti-tumor immune cells into the tumor microenvironment. Conversely, some tumor cells can hijack this axis to facilitate metastasis to lymph nodes.
Data Presentation
Table 3: In Vitro Chemotaxis Assays with CCL21
| Cell Type | CCL21 Concentration | Assay Type | Outcome |
| T-Cells | 100 nM | Transwell Migration | Serves as an effective chemoattractant for T-cell migration. |
| Dendritic Cells | 100 nM | 3D Migration Chamber | Induces directed migration of mature dendritic cells. |
| Physiological concentrations of CCL21 are effective in guiding immune cell migration.[11][12][13] |
Table 4: Phase 1 Clinical Trial of CCL21-Gene Modified Dendritic Cells in NSCLC
| Parameter | Details |
| Therapeutic Agent | Autologous dendritic cells transduced ex vivo with an adenoviral vector encoding CCL21. |
| Route of Administration | Intratumoral injection. |
| Objective | To assess the safety and biological activity of inducing a local CCL21 gradient to recruit immune cells. |
| Outcome | The approach was found to be safe and resulted in the induction of anti-tumor immune responses. |
| This trial provides a rationale for using CCL21 to enhance immune cell infiltration into tumors. |
Experimental Protocols
1. Generation of CCL21-Gene Modified Dendritic Cells:
-
Objective: To produce a cellular therapy capable of delivering CCL21 directly to the tumor site.
-
Procedure:
-
Mononuclear cells are collected from the patient via leukapheresis.
-
Monocytes are isolated and differentiated into immature dendritic cells using GM-CSF and IL-4.
-
DCs are then transduced with a clinical-grade adenoviral vector that carries the gene for CCL21.
-
The transduced CCL21-DCs are harvested, washed, and prepared for intratumoral injection.
-
Quality control checks include viability, phenotype confirmation by flow cytometry, and measurement of CCL21 secretion.
-
2. In Vitro T-Cell Chemotaxis (Transwell) Assay:
-
Objective: To quantify the migratory response of T cells to a CCL21 gradient.
-
Procedure:
-
A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
The lower chamber is filled with media containing CCL21 at a specific concentration (e.g., 100 nM).
-
A suspension of T cells is added to the upper chamber (the Transwell insert).
-
The plate is incubated for several hours to allow the cells to migrate through the pores towards the chemokine.
-
The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or cell counting.
-
Mandatory Visualization
Caption: The CCL21/CCR7 signaling pathway leading to cellular responses.
References
- 1. consensus.app [consensus.app]
- 2. Sym021, a promising anti-PD1 clinical candidate antibody derived from a new chicken antibody discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. youtube.com [youtube.com]
- 8. Video: A Preclinical Murine Model of Hepatic Metastases [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pharmacology of C-021: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). It has emerged as a significant research tool for investigating the role of the CCR4 signaling pathway in various physiological and pathological processes, most notably in the context of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its effects in preclinical models of neuropathic pain. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.
Core Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and inhibiting the CCR4 receptor. This receptor is a key component of the chemokine signaling pathway, which is critically involved in immune cell trafficking and inflammatory responses. The primary ligands for CCR4 are the chemokines CCL17 (TARC) and CCL22 (MDC). In the context of neuropathic pain, another chemokine, CCL2 (MCP-1), has also been shown to act through CCR4 to produce pain-like behaviors.[1]
By blocking CCR4, this compound disrupts the downstream signaling cascades initiated by these chemokines. In preclinical models of neuropathic pain, this antagonism has been shown to reduce neuroinflammation, particularly the activation of microglia in the spinal cord.[1] This, in turn, alleviates hypersensitivity to mechanical and thermal stimuli. Furthermore, this compound has been demonstrated to enhance the analgesic effects of opioids like morphine and buprenorphine and to delay the development of opioid tolerance.[1]
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound, including detailed absorption, distribution, metabolism, and excretion (ADME) studies in vivo, are not extensively available in the public domain. However, in vitro data provides some insight into its metabolic stability.
Table 1: In Vitro Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Source |
| Intrinsic Clearance (CLint) | 17,377 mL/h/kg | Human | [2] |
| Method | In vitro oxidative metabolic stability in human liver microsomes | [2] |
Note: The high intrinsic clearance value suggests that this compound is likely subject to significant first-pass metabolism in the liver.
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily characterized by its ability to inhibit chemokine-induced cell migration and its in vivo efficacy in animal models of neuropathic pain.
Table 2: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Species | IC50 | Assay | Source |
| Chemotaxis Inhibition | Human | 140 nM | [2] | |
| Chemotaxis Inhibition | Mouse | 39 nM | [2] | |
| [35S]GTPγS Binding Inhibition | Human | 18 nM | CCL22-induced | [2] |
Table 3: In Vivo Dose-Response of this compound in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)
| Route of Administration | Dose | Effect on Tactile Hypersensitivity (von Frey test) | Effect on Thermal Hypersensitivity (Cold Plate test) | Source |
| Intrathecal (i.t.) | 10 µg/5 µl | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |
| Intrathecal (i.t.) | 20 µg/5 µl | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |
| Intrathecal (i.t.) | 30 µg/5 µl | Most robust attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |
| Intraperitoneal (i.p.) | 1 mg/kg | No significant effect | No significant effect | [1] |
| Intraperitoneal (i.p.) | 5 mg/kg | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |
| Intraperitoneal (i.p.) | 10 mg/kg | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |
| Intraperitoneal (i.p.) | 20 mg/kg | Significant attenuation 1h post-injection | Significant attenuation 1h post-injection | [1] |
Table 4: Effect of this compound on Opioid Analgesia in a Mouse Model of Neuropathic Pain
| Treatment Group | Effect on Morphine Analgesia | Effect on Buprenorphine Analgesia | Source |
| This compound (30 µg/5 µl, i.t.) + Morphine (1 µg/5 µl, i.t.) | Potentiated the effects in von Frey and cold plate tests | N/A | [3] |
| This compound (30 µg/5 µl, i.t.) + Buprenorphine (1 µg/5 µl, i.t.) | N/A | Increased buprenorphine-induced analgesia in von Frey and cold plate tests | [3] |
Table 5: Effect of this compound on Biomarkers in the Spinal Cord of Mice with Neuropathic Pain
| Biomarker | Effect of this compound Treatment | Method | Source |
| Iba-1 (microglial activation marker) | Prevented the increase in protein level | Western Blot | [1] |
| GFAP (astrocyte activation marker) | No significant effect on protein level | Western Blot | [1] |
| CCL2 | Diminished the level | Western Blot | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This protocol is based on the method described by Bennett and Xie.
-
Anesthesia: Anesthetize adult male Swiss mice with isoflurane.
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Place four loose ligatures (e.g., 5-0 chromic gut) around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
-
Post-operative Care: House the animals individually with free access to food and water. Monitor for signs of distress.
-
Behavioral Testing: Assess tactile and thermal hypersensitivity starting from day 7 post-surgery.
Intrathecal (i.t.) Injection in Mice
-
Animal Restraint: Gently restrain the unanesthetized mouse.
-
Injection Site: Identify the intervertebral space between the L5 and L6 vertebrae.
-
Injection:
-
Use a 30-gauge needle connected to a 10 µl Hamilton syringe.
-
Insert the needle into the identified intervertebral space.
-
A characteristic tail-flick reflex indicates successful entry into the intrathecal space.
-
Inject the desired volume (e.g., 5 µl) of this compound solution or vehicle.
-
Western Blot for Iba-1 and GFAP in Spinal Cord Tissue
-
Tissue Collection and Preparation:
-
Euthanize mice and collect the lumbar spinal cord.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-Iba-1 (e.g., 1:1000)
-
Mouse anti-GFAP (e.g., 1:1000)
-
Mouse anti-β-actin (loading control, e.g., 1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: this compound mechanism in neuropathic pain.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: In vivo efficacy testing workflow for this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the CCR4 receptor in neuropathic pain and other inflammatory conditions. Its ability to antagonize CCR4, reduce microglial activation, and modulate opioid analgesia highlights the therapeutic potential of targeting this chemokine pathway. While further studies are needed to fully characterize its pharmacokinetic profile and to establish its safety and efficacy in more complex models, the existing data provide a strong foundation for its use in preclinical research. This guide offers a detailed summary of the current understanding of this compound's pharmacology to aid researchers in designing and interpreting future studies.
References
- 1. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]
C-021: A CCR4 Antagonist as a Research Tool for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in the field of immunology, particularly in the context of autoimmune diseases. This receptor, primarily expressed on Th2, regulatory T (Treg), and Th17 cells, plays a pivotal role in mediating the migration of these key immune cell populations to sites of inflammation. The dysregulation of this migratory process is a hallmark of many autoimmune disorders. C-021, a potent and selective antagonist of CCR4, presents a valuable pharmacological tool for investigating the role of the CCR4 signaling axis in the pathophysiology of autoimmune diseases and for exploring the therapeutic potential of its blockade. This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, experimental protocols for its use in preclinical models, and a summary of the quantitative data supporting the role of CCR4 in autoimmunity.
The Role of CCR4 in Autoimmune Diseases
CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), are integral to the orchestration of immune responses. In the context of autoimmunity, this signaling axis is frequently implicated in the recruitment of pathogenic lymphocytes to target tissues, thereby perpetuating inflammation and tissue damage.
Systemic Lupus Erythematosus (SLE): In patients with active SLE, there is a higher expression of CCR4 on peripheral blood CD4+ T lymphocytes, which significantly correlates with disease activity scores.[1][2] This suggests that Th2-mediated immune responses, facilitated by CCR4, are predominant in the active state of SLE.[1][2]
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, CCR4 and its ligands are upregulated in the central nervous system (CNS).[3] Studies have shown that CCR4 is crucial for the development of EAE, with evidence pointing to its role in regulating the function of dendritic cells (DCs) and inflammatory macrophages.[4][5] Specifically, CCR4 expression on DCs is required for the production of GM-CSF and IL-23, key cytokines in the pathogenesis of EAE.[4]
Rheumatoid Arthritis (RA): In juvenile rheumatoid arthritis, an accumulation of CCR4+ T cells is observed in the synovial fluid, particularly early in the disease process.[6] These CCR4-expressing T cells in the joints may contribute to the local inflammatory milieu.
Autoimmune Diabetes: Research in the non-obese diabetic (NOD) mouse model has demonstrated that CCR4 expression marks a pathogenic population of autoimmune T cells.[7] Neutralization of the CCR4 ligand MDC led to a significant reduction of CCR4-positive T cells within pancreatic infiltrates and inhibited the development of insulitis and diabetes.[7]
This compound: A Selective CCR4 Antagonist
This compound is a small molecule antagonist that selectively binds to the CCR4 receptor, thereby blocking the binding of its natural ligands, CCL17 and CCL22. This inhibition prevents the downstream signaling cascade that leads to chemotaxis and immune cell activation. While the primary published research on this compound has focused on its efficacy in animal models of neuropathic pain, its mechanism of action as a CCR4 antagonist makes it a highly relevant tool for studying autoimmune diseases.
Mechanism of Action of CCR4 Antagonism
The binding of CCL17 or CCL22 to CCR4 on immune cells, such as T helper cells and regulatory T cells, initiates a signaling cascade that is crucial for cell migration and activation. This process is central to the inflammatory response in autoimmune diseases.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the role of CCR4 in autoimmune diseases.
Table 1: CCR4 Expression in Systemic Lupus Erythematosus
| Patient Group | CCR4 Expression on CD4+ T cells (%) | Correlation with SLEDAI | Reference |
| Active SLE | 11.0 ± 0.7 | Significant Positive Correlation | [2] |
| Inactive SLE | 5.7 ± 1.1 | - | [2] |
| Healthy Controls | 5.4 ± 0.4 | - | [2] |
Table 2: Plasma CCL22 Concentration in Systemic Lupus Erythematosus
| Patient Group | Plasma CCL22 (ng/L) | Correlation with SLEDAI | Reference |
| SLE Patients | 227.03 ± 122.84 | Negative Correlation (r = -0.308) | [8] |
| Healthy Controls | 369.53 ± 79.10 | - | [8] |
| SLE with Lupus Nephritis | 168.09 ± 61.83 | - | [8] |
| SLE without Lupus Nephritis | 292.77 ± 163.45 | - | [8] |
Experimental Protocols for this compound in an EAE Mouse Model
The following provides a detailed methodology for a hypothetical experiment to evaluate the efficacy of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.
EAE Induction and this compound Treatment Workflow
1. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
2. EAE Induction:
-
On day 0, mice are immunized subcutaneously with an emulsion containing 200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in complete Freund's adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On days 0 and 2, mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin.
3. This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Prophylactic treatment: this compound (e.g., 1, 5, or 10 mg/kg) or vehicle is administered daily via i.p. injection starting from day 3 post-immunization.
-
Therapeutic treatment: this compound or vehicle administration begins upon the onset of clinical signs (e.g., clinical score of 1).
4. Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE and body weight.
-
Clinical scoring is performed on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
5. Endpoint Analysis (at peak of disease or a pre-determined time point):
-
Histopathology: Spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue (LFB) for demyelination.
-
Immunohistochemistry: Spinal cord sections are stained for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages/microglia).
-
Flow Cytometry: Mononuclear cells are isolated from the CNS and spleen and analyzed for the frequency and phenotype of different immune cell populations (e.g., CD4+, CD8+, Foxp3+ Treg, IL-17+ Th17, IFN-γ+ Th1 cells).
-
Cytokine Analysis: Splenocytes are restimulated in vitro with MOG35-55 peptide, and supernatants are analyzed for cytokine production (e.g., IL-17, IFN-γ, IL-4, IL-10) by ELISA or multiplex assay.
Conclusion
This compound, as a selective CCR4 antagonist, represents a powerful research tool for dissecting the role of the CCR4-CCL17/CCL22 axis in the pathogenesis of autoimmune diseases. The strong evidence implicating CCR4 in the recruitment of pathogenic immune cells in various autoimmune conditions provides a solid rationale for investigating the therapeutic potential of its blockade. The experimental protocols outlined in this guide offer a framework for researchers to explore the in vivo efficacy of this compound in relevant preclinical models. Such studies will be instrumental in validating CCR4 as a therapeutic target and in advancing the development of novel treatments for autoimmune diseases.
References
- 1. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 Contributes to the Pathogenesis of Experimental Autoimmune Encephalomyelitis by Regulating Inflammatory Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CCR4 C-C motif chemokine receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity and Molecular Targets of C-021: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-021 dihydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3][4] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with this compound, designed for professionals in the fields of drug discovery and biomedical research. The information presented herein is curated from publicly available research and technical data.
Physicochemical Properties of this compound Dihydrochloride
| Property | Value |
| Chemical Name | 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride[2][4] |
| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl[3] |
| Molecular Weight | 540.57 g/mol [2][3][4] |
| Purity | ≥98%[2][4] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |
| CAS Number | 1784252-84-1[2][3] |
Biological Activity and Molecular Target
The primary molecular target of this compound is the C-C chemokine receptor 4 (CCR4), a G-protein coupled receptor (GPCR). CCR4 is expressed on various immune cells, including T-helper 2 (Th2) cells, regulatory T cells (Tregs), and some cancer cells.[5][6][7] The natural ligands for CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[6][7] The interaction of these chemokines with CCR4 plays a crucial role in mediating the migration of these immune cells to sites of inflammation and into the tumor microenvironment.[7]
This compound exerts its biological effect by competitively inhibiting the binding of CCL17 and CCL22 to CCR4, thereby blocking the downstream signaling pathways that lead to cellular chemotaxis.[1][5]
Quantitative Data on Biological Activity
The inhibitory activity of this compound has been quantified in several key functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of this compound in blocking CCR4-mediated responses.
| Assay | Species | IC₅₀ (nM) |
| Chemotaxis Inhibition | Human | 140[1] |
| Mouse | 39[1] | |
| [³⁵S]GTPγS Binding Inhibition (CCL22-induced) | Human | 18[1] |
Experimental Protocols
Chemotaxis Assay
This protocol is adapted from a study investigating the effect of this compound on cutaneous T-cell lymphoma (CTCL) cell lines.[5]
Objective: To determine the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a CCL17 or CCL22 gradient.
Materials:
-
Cells: Human CTCL cell lines MJ (Mycosis Fungoides derived) and HuT 78 (Sézary Syndrome derived), cultured in appropriate media.[5]
-
Chemokines: Recombinant human CCL17 and CCL22.
-
Inhibitor: this compound dihydrochloride dissolved in DMSO.
-
Assay Plates: Transwell plates (e.g., 24-well with 5 µm pore size inserts).
-
Assay Buffer: Serum-free RPMI 1640 medium.
-
Cell Viability Assay: (e.g., Trypan blue exclusion).
-
Detection Method: Cell counting or a fluorescence-based method.
Procedure:
-
Cell Preparation:
-
Culture MJ and HuT 78 cells to a sufficient density.
-
Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Check cell viability.
-
-
Inhibitor Pre-incubation:
-
Treat the cell suspension with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[5]
-
-
Assay Setup:
-
Add different concentrations of CCL17 or CCL22 to the lower wells of the Transwell plate in serum-free RPMI 1640 medium. Include a negative control with medium alone.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.
-
-
Incubation:
-
Incubate the plates for 3 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or a cell counter. Alternatively, a fluorescence-based assay can be used by pre-labeling the cells with a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
[³⁵S]GTPγS Binding Assay
This is a generalized protocol for a GTPγS binding assay with a GPCR.
Objective: To measure the ability of this compound to inhibit agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line overexpressing human CCR4.
-
Agonist: Human CCL22.
-
Inhibitor: this compound dihydrochloride.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Scintillation Counter: For detecting radioactivity.
-
Filter Plates: (e.g., 96-well glass fiber filter plates).
Procedure:
-
Reaction Mixture Preparation:
-
In each well of a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound or vehicle, and the agonist (CCL22).
-
Pre-incubate for a defined period at room temperature.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plates and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of excess non-radiolabeled GTPγS) from total binding.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a sigmoidal dose-response curve.
-
Signaling Pathways and Visualizations
CCR4 Signaling Pathway
The binding of CCL17 or CCL22 to CCR4 activates the coupled heterotrimeric G-protein (typically Gαi). This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of downstream effector molecules. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Furthermore, CCR4 signaling can activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. This compound blocks the initial step of this cascade by preventing ligand binding.
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotaxis Inhibition Assay
The following diagram illustrates the key steps in the chemotaxis inhibition assay used to evaluate the potency of this compound.
Caption: Workflow for the this compound chemotaxis inhibition assay.
Logical Relationship: this compound Mechanism of Action
This diagram outlines the logical flow of this compound's mechanism of action, from target binding to the ultimate biological response.
Caption: Logical flow of this compound's mechanism of action.
In Vivo Studies
This compound has demonstrated efficacy in several preclinical in vivo models, highlighting its therapeutic potential.
-
Neuropathic Pain: In a mouse model of neuropathic pain, both intrathecal and intraperitoneal administration of this compound dose-dependently reduced pain-related behaviors.[8][9]
-
Cutaneous T-cell Lymphoma (CTCL): this compound inhibited tumor growth in a CTCL xenograft mouse model.[5]
-
Alloreactive Responses: The compound has been used to investigate the role of CCR4 in lung rejection, indicating its potential in transplantation medicine.
Conclusion
This compound is a well-characterized, potent antagonist of the CCR4 receptor with demonstrated activity in both in vitro and in vivo models. Its ability to inhibit chemotaxis of key immune cell populations makes it a valuable research tool and a potential therapeutic candidate for a range of inflammatory diseases and cancers where CCR4 signaling is implicated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C 021 dihydrochloride (3581) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. molnova.com [molnova.com]
- 4. C 021 dihydrochloride | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The CCR4 Antagonist C-021: A Technical Overview of its Interaction with Chemokines CCL17 and CCL22
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-021 is a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor, primarily expressed on Th2 cells, regulatory T cells (Tregs), and cutaneous lymphocyte-associated antigen-positive (CLA+) T cells, plays a pivotal role in mediating immune responses. Its endogenous ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC), are key chemoattractants involved in the recruitment of these cell types to sites of inflammation. The CCL17/CCL22-CCR4 axis is a critical pathway in the pathogenesis of various allergic inflammatory diseases, autoimmune disorders, and certain types of cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction of this compound with CCL17 and CCL22, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.
Data Presentation
The following tables summarize the available quantitative data for the interaction of this compound with the CCR4 receptor and its ligands.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Ligand | Species | Cell Line/System | IC50 (nM) | Reference(s) |
| Chemotaxis | - | Human | CCR4-expressing B300-19 cells | 140 | [1][2][3] |
| Chemotaxis | - | Mouse | CCR4-expressing B300-19 cells | 39 | [1][2][3] |
| [³⁵S]GTPγS Binding | CCL22 | Human | - | 18 | [1][2][3] |
Core Mechanism of Action
This compound is a class I CCR4 antagonist, which is believed to bind to an extracellular portion of the CCR4 receptor[5]. By binding to this allosteric site, this compound prevents the conformational changes induced by the binding of CCL17 and CCL22, thereby inhibiting downstream signaling pathways. This blockade of CCR4 activation effectively abrogates the chemotactic response of CCR4-expressing cells to gradients of these chemokines.
Signaling Pathways
The interaction of CCL17 and CCL22 with CCR4 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in cellular responses including chemotaxis, cell proliferation, and cytokine production. This compound, by antagonizing CCR4, blocks these signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of this compound with CCL17 and CCL22 are provided below. These protocols are based on established methods in the field.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the inhibitory effect of this compound on CCL17- or CCL22-induced G-protein activation through CCR4.
Materials:
-
Membrane preparations from cells expressing human CCR4.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
Recombinant human CCL17 and CCL22.
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Thaw the CCR4-expressing cell membrane preparations on ice.
-
Prepare a reaction mixture containing the cell membranes (5-20 µg protein), GDP (10 µM), and varying concentrations of this compound in the assay buffer.
-
Add either CCL17 or CCL22 to the reaction mixture at a concentration that elicits a submaximal response (typically around the EC₈₀).
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound and determine the IC₅₀ value.
Chemotaxis Assay
This assay measures the ability of cells to migrate along a chemical gradient.
Objective: To assess the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a CCL17 or CCL22 gradient.
Materials:
-
CCR4-expressing cells (e.g., B300-19 transfectants, human T-cell lines, or primary T-cells).
-
Recombinant human or mouse CCL17 and CCL22.
-
This compound.
-
Chemotaxis chambers (e.g., Transwell™ plates with 5 µm pore size polycarbonate membranes).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Cell viability dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Culture CCR4-expressing cells and harvest them in the exponential growth phase.
-
Wash the cells and resuspend them in assay medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay medium containing different concentrations of CCL17 or CCL22.
-
Place the Transwell™ insert into the lower chamber.
-
Add the this compound-pre-incubated cell suspension to the upper chamber of the insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation, carefully remove the insert.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.
-
Calculate the percent inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized, potent antagonist of the CCR4 receptor, demonstrating effective inhibition of CCL22-mediated signaling and chemotaxis. While its inhibitory activity against CCL17-induced responses has been confirmed, a detailed quantitative comparison is an area for further public disclosure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other CCR4 antagonists. The data and methodologies presented herein are intended to support researchers and drug development professionals in their efforts to further elucidate the therapeutic potential of targeting the CCL17/CCL22-CCR4 axis.
References
Methodological & Application
Application Notes and Protocols: C-021 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-021 dihydrochloride is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and cancer metastasis.[1] This document provides detailed information on the solubility of this compound dihydrochloride, protocols for its preparation and use in in vitro assays, and an overview of the associated signaling pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl |
| Molecular Weight | 540.57 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage Conditions | Store at room temperature, desiccated. |
Solubility Data
This compound dihydrochloride exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, making it suitable for a variety of in vitro and in vivo experimental setups.
| Solvent | Solubility | Molar Concentration |
| DMSO | 100 mM | 54.06 mg/mL |
| Water | 50 mM | 27.03 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solutions
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Sterile deionized water
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes
Procedure for preparing a 100 mM DMSO stock solution:
-
Equilibrate the this compound dihydrochloride vial to room temperature before opening.
-
To prepare a 100 mM stock solution, add 18.50 µL of DMSO per 1 mg of this compound dihydrochloride.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Procedure for preparing a 50 mM water stock solution:
-
Equilibrate the this compound dihydrochloride vial to room temperature.
-
To prepare a 50 mM stock solution, add 37.00 µL of sterile deionized water per 1 mg of this compound dihydrochloride.
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied.
-
Once completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C or -80°C as described for the DMSO stock solution.
Protocol 2: In Vitro Chemotaxis Assay using this compound Dihydrochloride
This protocol describes the inhibition of CCR4-mediated cell migration using this compound dihydrochloride in a transwell assay format.
Materials:
-
CCR4-expressing cells (e.g., Hut78, MJ cells)
-
This compound dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Chemoattractants: CCL17 and CCL22 (recombinant human)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plate
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Experimental Workflow:
Figure 1. Experimental workflow for a chemotaxis assay.
Procedure:
-
Cell Preparation:
-
Culture CCR4-expressing cells to a density of approximately 1 x 10⁶ cells/mL.
-
On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁷ cells/mL.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound dihydrochloride in the assay medium. A typical concentration range to test for IC₅₀ determination would be from 1 nM to 10 µM.[2]
-
Pre-incubate the labeled cells with the different concentrations of this compound dihydrochloride or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[2]
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL17 or CCL22) to the lower wells of a 24-well plate. Include wells with assay medium only as a negative control.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Alternatively, cells can be lysed, and the fluorescence of the lysate can be measured.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound dihydrochloride compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound dihydrochloride and determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathway
This compound dihydrochloride acts by blocking the binding of the natural chemokines, CCL17 and CCL22, to the CCR4 receptor. This inhibition prevents the activation of downstream signaling cascades that are crucial for cell migration and proliferation. One of the key pathways affected is the ERK (Extracellular signal-regulated kinase) pathway.
References
Application Notes and Protocols for In Vivo Administration of C-021 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of C-021, a CCR4 antagonist, in mouse models, based on currently available scientific literature. The protocols and data presented are intended to serve as a guide for researchers designing preclinical studies.
Introduction
This compound is a small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor and its ligands, CCL17 and CCL22, are implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer.[1][2][3] As such, this compound is a valuable tool for investigating the role of the CCR4 signaling axis in various disease models. This document outlines detailed protocols for the in vivo administration of this compound in mice, summarizes key quantitative data from published studies, and provides visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: this compound In Vivo Administration Parameters in Mice
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the scientific literature.
| Route of Administration | Dosage | Vehicle | Mouse Model | Reference |
| Intrathecal (i.t.) | 10, 20, or 30 μg/5 μl | Water for injection | Neuropathic Pain (Chronic Constriction Injury) | [1][4] |
| Intraperitoneal (i.p.) | 1, 5, 10, or 20 mg/kg | Water for injection | Neuropathic Pain (Chronic Constriction Injury) | [4] |
| 1 mg/kg | PBS | Lung Metastases Model | [5] | |
| Subcutaneous (s.c.) | 15 mg/kg | Not specified | Glioblastoma (Orthotopic GL261 model) | [3] |
| 3 mg/kg | PBS | Sickle Cell Disease | [6] | |
| Intraplantar (i.pl.) | 2 mM | Saline | Postoperative Pain (Incisional Wound Model) | [7] |
Experimental Protocols
Neuropathic Pain Model (Chronic Constriction Injury)
This protocol is adapted from studies investigating the effect of this compound on neuropathic pain in mice.[1][4]
a. Animal Model:
-
Adult male C57BL/6J mice are typically used.
-
Neuropathic pain is induced by Chronic Constriction Injury (CCI) of the sciatic nerve.
b. This compound Preparation and Administration:
-
Preparation: this compound dihydrochloride is dissolved in water for injection to the desired concentration.[4]
-
Intrathecal (i.t.) Administration:
-
On day 7 post-CCI, mice are administered a single injection of this compound (10, 20, or 30 μg in a 5 μl volume) between the L5 and L6 vertebrae.[4]
-
-
Intraperitoneal (i.p.) Administration:
-
On day 7 post-CCI, mice receive a single injection of this compound (1, 5, 10, or 20 mg/kg).[4]
-
c. Behavioral Testing:
-
Tactile and thermal hypersensitivity are assessed at 1, 4, and 24 hours after this compound administration.[4]
Glioblastoma Model (Orthotopic Implantation)
This protocol is based on a study evaluating the in vivo activity of this compound in a mouse model of glioblastoma.[3]
a. Animal Model:
-
GL261 glioma cells are intracranially implanted into mice.[3]
b. This compound Preparation and Administration:
-
Preparation: this compound dihydrochloride is prepared for subcutaneous injection.
-
Subcutaneous (s.c.) Administration:
-
Beginning one day after tumor cell implantation, mice are treated with 15 mg/kg this compound every other day for a total of five doses.[3]
-
c. Outcome Measures:
-
Median survival is the primary endpoint.
-
Analysis of immune cell infiltration (e.g., Tregs, MDSCs, CD4+, and CD8+ T cells) in the tumor microenvironment can be performed.[3]
Sickle Cell Disease Model
This protocol is derived from a study investigating the role of CCR4 in pain associated with sickle cell disease.[6]
a. Animal Model:
-
Transgenic sickle cell disease mice are used.
b. This compound Preparation and Administration:
-
Preparation: this compound dihydrochloride is dissolved in PBS.[6]
-
Subcutaneous (s.c.) Administration:
-
A single dose of 3 mg/kg this compound is injected into the neck 30 minutes prior to behavioral testing.[6]
-
c. Behavioral Testing:
-
Mechanical and cold hypersensitivity are assessed.[6]
Visualizations
Signaling Pathway
Caption: this compound blocks the binding of chemokines CCL17 and CCL22 to the CCR4 receptor.
Experimental Workflow: Neuropathic Pain Model
Caption: Workflow for this compound administration in a mouse model of neuropathic pain.
References
- 1. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]
- 2. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCL2 produced by the glioma microenvironment is essential for the recruitment of regulatory T cells and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Chemokine (c-c motif) receptor 2 mediates mechanical and cold hypersensitivity in sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for C-021 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key G protein-coupled receptor (GPCR) involved in immune cell trafficking. These application notes provide a comprehensive guide for the preparation of this compound stock solutions and detailed protocols for its use in fundamental cell-based assays, including chemotaxis, cell viability, and western blotting to analyze downstream signaling pathways.
Chemical Properties of this compound Dihydrochloride
| Property | Value |
| Chemical Name | 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride |
| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl |
| Molecular Weight | 540.57 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in dimethyl sulfoxide (DMSO).
Materials:
-
This compound dihydrochloride (Molecular Weight: 540.57 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM (0.01 mol/L) stock solution, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass = 0.01 mol/L * 0.001 L * 540.57 g/mol = 0.0054057 g = 5.41 mg
-
-
Weigh this compound:
-
Accurately weigh 5.41 mg of this compound dihydrochloride powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[1]
Experimental Protocols
Chemotaxis Assay
This protocol outlines a transwell migration assay to assess the inhibitory effect of this compound on the chemotaxis of CCR4-expressing cells towards their ligands (e.g., CCL17 or CCL22).
Materials:
-
CCR4-expressing cells (e.g., HUT78, MJ)
-
This compound stock solution (10 mM in DMSO)
-
Chemotaxis medium (e.g., RPMI 1640 with 1% BSA)
-
Recombinant human CCL17 or CCL22
-
Transwell inserts (e.g., 24-well format, 5 or 8 µm pore size)
-
Cell counting solution (e.g., Calcein-AM) or a hemocytometer
-
Multi-well plate reader (if using a fluorescent dye)
Protocol:
-
Cell Preparation:
-
Culture CCR4-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for 30 minutes at 37°C. Remember to maintain a consistent final DMSO concentration across all conditions.
-
-
Assay Setup:
-
Add chemotaxis medium containing the chemoattractant (e.g., 100 nM CCL17 or 10 nM CCL22) to the lower chamber of the transwell plate.
-
Add chemotaxis medium without a chemoattractant to the control wells.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the this compound-treated or control cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Direct Cell Counting: Aspirating the medium from the lower chamber and counting the cells using a hemocytometer.
-
Fluorescence Measurement: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence of the medium in the lower chamber using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each this compound concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value of this compound.
-
Cell Viability (MTT) Assay
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well cell culture plates
-
Multi-well plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viable).
-
Plot the cell viability against the this compound concentration.
-
Western Blot for p-ERK/Total ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK by western blotting to assess the effect of this compound on the MAPK/ERK signaling pathway downstream of CCR4.
Materials:
-
CCR4-expressing cells
-
This compound stock solution (10 mM in DMSO)
-
CCL17 or CCL22
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with CCL17 or CCL22 for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.
-
Incubate the membrane in stripping buffer.
-
Wash the membrane and repeat the immunoblotting protocol starting from the blocking step, using the total ERK primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.
-
Visualizations
Caption: Workflow for preparing a 10 mM this compound stock solution.
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: C-021 for Neuropathic Pain in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C-021, a potent and selective CC chemokine receptor 4 (CCR4) antagonist, in a preclinical mouse model of neuropathic pain. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve injury, remains a significant clinical challenge with limited effective treatment options.[1][2] Emerging research has highlighted the crucial role of chemokine signaling pathways in the development and maintenance of neuropathic pain.[1][2][3] Specifically, the interaction between chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR4 has been identified as a key signaling axis in the pathophysiology of pain hypersensitivity.[1][2] this compound is a small molecule antagonist of CCR4 that has shown promise in preclinical models by attenuating pain-related behaviors.[1][2]
Mechanism of Action
This compound exerts its analgesic effects by blocking the CCL2/CCR4 signaling pathway.[1] Following peripheral nerve injury, there is a significant upregulation of CCL2 in the spinal cord.[1][2] CCL2, by binding to CCR4 on neurons and glial cells, contributes to central sensitization and the development of tactile and thermal hypersensitivity.[1] this compound competitively inhibits this interaction, thereby reducing the activation of downstream signaling cascades responsible for pain transmission and neuroinflammation.[1][3]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the effective dosage of this compound in a Chronic Constriction Injury (CCI) mouse model of neuropathic pain, as determined by behavioral assays.
Table 1: Intrathecal (i.t.) Administration of this compound [1]
| Dose (µg/5 µl) | Effect on Mechanical Allodynia (von Frey Test) | Effect on Thermal Hypersensitivity (Cold Plate Test) |
| 10 | Significant reduction | Significant reduction |
| 20 | Dose-dependent, significant reduction | Dose-dependent, significant reduction |
| 30 | Maximum significant reduction | Maximum significant reduction |
Table 2: Intraperitoneal (i.p.) Administration of this compound [1]
| Dose (mg/kg) | Effect on Mechanical Allodynia (von Frey Test) | Effect on Thermal Hypersensitivity (Cold Plate Test) |
| 1 | Moderate reduction | Moderate reduction |
| 5 | Significant reduction | Significant reduction |
| 10 | Significant, sustained reduction | Significant, sustained reduction |
| 20 | Maximum significant reduction | Maximum significant reduction |
Experimental Protocols
This compound Preparation for In Vivo Administration
Materials:
-
This compound dihydrochloride
-
Sterile, pyrogen-free water for injection (for i.t.) or sterile saline (for i.p.)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
For intrathecal administration, dissolve this compound in sterile, pyrogen-free water to the desired final concentrations (e.g., 2, 4, and 6 µg/µl to achieve doses of 10, 20, and 30 µg in a 5 µl injection volume).
-
For intraperitoneal administration, dissolve this compound in sterile saline to the desired final concentrations (e.g., 0.1, 0.5, 1, and 2 mg/ml to achieve doses of 1, 5, 10, and 20 mg/kg in a 10 ml/kg injection volume).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Prepare fresh on the day of the experiment.
Chronic Constriction Injury (CCI) Mouse Model
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4-0 silk or chromic gut sutures
-
Wound clips or sutures for skin closure
-
Heating pad
-
Antiseptic solution
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the surgical area on the lateral surface of the mid-thigh.
-
Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 suture around the sciatic nerve with about 1 mm spacing between them.
-
Tighten the ligatures until a brief twitch of the hind limb is observed. The ligatures should constrict the nerve without arresting circulation.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover on a heating pad.
-
Behavioral testing is typically performed 7 days post-surgery when neuropathic pain is fully developed.[1]
Behavioral Assays
Materials:
-
Von Frey filaments of varying forces (e.g., 0.008g to 2.0g)
-
Elevated wire mesh platform
-
Plexiglas chambers
Protocol:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the wire mesh platform for at least 30-60 minutes before testing.
-
Starting with a filament in the middle of the force range, apply the filament to the plantar surface of the hind paw with enough force to cause it to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Materials:
-
Cold plate apparatus
-
Plexiglas cylinder
Protocol:
-
Set the temperature of the cold plate to a noxious temperature (e.g., 0-5°C).
-
Place the mouse inside the Plexiglas cylinder on the cold plate.
-
Start a timer immediately.
-
Record the latency to the first sign of pain, such as lifting or licking the paw, or jumping.
-
A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
Experimental Workflow
Figure 2: this compound Neuropathic Pain Study Workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuropathic pain by targeting the CCL2/CCR4 signaling pathway. The provided protocols offer a framework for the in vivo evaluation of this compound and other CCR4 antagonists in a widely accepted mouse model of neuropathic pain. Further research is warranted to explore the long-term efficacy and safety profile of this compound for its potential translation to clinical applications.
References
Application Note: C-021 in Chemotaxis and Cell Migration Assays
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] Chemotaxis, the directed movement of cells along a chemical gradient, is a key driver of cell migration. The C-C chemokine receptor type 7 (CCR7) and its ligand, chemokine (C-C motif) ligand 21 (CCL21), play a significant role in guiding the migration of various cell types, including immune cells and cancer cells.[2][3][4] The CCL21/CCR7 signaling axis has been implicated in the metastasis of several cancers, making it an attractive target for therapeutic intervention.[2]
C-021 is a potent and selective small molecule inhibitor of CCR7. By binding to the receptor, this compound blocks the downstream signaling pathways that lead to cytoskeletal rearrangement and directed cell movement. This application note provides detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Boyden chamber (transwell) assay and the wound healing (scratch) assay.
Principle of the Assays
The Boyden chamber assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.[1][5] Cells are placed in the upper chamber of a transwell insert, and a solution containing a chemoattractant (e.g., CCL21) is placed in the lower chamber. The effect of this compound on cell migration is quantified by measuring the number of cells that migrate through the pores to the lower side of the membrane in the presence of the inhibitor compared to a control.
The wound healing assay is a straightforward method to study collective cell migration.[6][7] A "wound" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, often through microscopy.[7] this compound can be added to the culture medium to assess its impact on the rate of wound closure.
Experimental Protocols
Protocol 1: Boyden Chamber (Transwell) Chemotaxis Assay
This protocol describes how to assess the inhibitory effect of this compound on the chemotactic migration of cells towards a chemoattractant like CCL21.
Materials:
-
Cells of interest (e.g., CCR7-expressing cancer cell line or lymphocytes)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (resuspended in a suitable solvent like DMSO)
-
Chemoattractant (e.g., recombinant human CCL21)
-
24-well plate with transwell inserts (e.g., 8 µm pore size, adjust based on cell type)[5][8]
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free or low-serum (0.5% FBS) medium for 18-24 hours.[9][10]
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of chemoattractant medium (serum-free medium containing CCL21 at a predetermined optimal concentration) to the lower wells of the 24-well plate.
-
For the negative control, add 600 µL of serum-free medium without the chemoattractant to separate wells.
-
Prepare a cell suspension containing this compound at various concentrations (e.g., 0, 1, 10, 100 nM). Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Add 100 µL of the cell suspension (containing this compound or vehicle control) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration suitable for the cell type (typically 4-24 hours).[9]
-
-
Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10-15 minutes.
-
Stain the fixed cells with crystal violet solution for 10-20 minutes.[9]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a light microscope, count the number of migrated cells in several representative fields of view for each insert. The stain can also be eluted and the absorbance measured for a more high-throughput quantification.[1][11]
-
Protocol 2: Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on collective cell migration.
Materials:
-
Cells of interest
-
Cell culture medium with FBS
-
This compound
-
24-well plate
-
Sterile 200 µL pipette tip or a specialized wound healing insert[6]
-
PBS
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[7]
-
-
Creating the Wound:
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. To minimize cell proliferation, it is recommended to use a low-serum medium (e.g., 1% FBS) or to add a proliferation inhibitor like Mitomycin C.[12]
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment (time 0), capture images of the wound in each well using a microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.[13]
-
Data Presentation
The results of a chemotaxis assay with this compound can be summarized in a table to show the dose-dependent inhibition of cell migration.
| This compound Concentration (nM) | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |
| 0 (Vehicle Control) | 152 | 18 | 0% |
| 1 | 118 | 15 | 22.4% |
| 10 | 65 | 9 | 57.2% |
| 100 | 23 | 6 | 84.9% |
| Negative Control (No Chemoattractant) | 15 | 4 | 90.1% |
Visualizations
Below are diagrams illustrating the signaling pathway, experimental workflow, and a logical relationship relevant to the use of this compound.
Caption: this compound inhibits the CCL21/CCR7 signaling pathway.
Caption: Workflow for the Boyden chamber chemotaxis assay.
Caption: Logical relationship between this compound and cell migration.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine (C‑C motif) ligand 21/C‑C chemokine receptor type 7 triggers migration and invasion of human lung cancer cells by epithelial‑mesenchymal transition via the extracellular signal‑regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCL21 Induces mTOR-dependent MALAT1 Expression, Leading to Cell Migration in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL21 Induces Plasmacytoid Dendritic Cell Migration and Activation in a Mouse Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 細胞遷移與入侵測試 [sigmaaldrich.com]
- 6. Wound Healing Assay [cellbiolabs.com]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for C-021 in Cutaneous T-Cell Lymphoma Models
DISCLAIMER: Information regarding a specific therapeutic agent designated "C-021" for the treatment of Cutaneous T-Cell Lymphoma (CTCL) is not publicly available. The following application notes and protocols are based on a hypothetical selective JAK1/2 inhibitor, herein referred to as this compound. The data, mechanisms, and experimental procedures are representative of well-characterized JAK inhibitors in preclinical CTCL models.
Introduction
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin lymphomas characterized by the accumulation of malignant T-cells in the skin.[1][2][3] Mycosis fungoides and Sézary syndrome are the most common subtypes of CTCL.[3] A key signaling pathway often dysregulated in CTCL is the Janus kinase and signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cytokine signaling, cell proliferation, and survival.[4][5] this compound is a potent and selective inhibitor of JAK1 and JAK2, offering a targeted therapeutic strategy to disrupt the pathogenic signaling cascades in CTCL. These application notes provide an overview of the preclinical evaluation of this compound in various CTCL models.
Data Presentation
In Vitro Efficacy of this compound on CTCL Cell Lines
The anti-proliferative activity of this compound was assessed against a panel of human CTCL cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.
| Cell Line | CTCL Subtype | This compound IC50 (nM) |
| Hut78 | Sézary Syndrome | 150 |
| MJ | Mycosis Fungoides | 250 |
| MyLa | Mycosis Fungoides | 300 |
| HH | Aggressive CTCL | 180 |
In Vivo Anti-Tumor Efficacy of this compound in a CTCL Xenograft Model
The in vivo efficacy of this compound was evaluated in an immunodeficient mouse model bearing tumors derived from the Hut78 CTCL cell line. Mice were treated daily with this compound or vehicle control via oral gavage.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 30 | 65 | -1.2 |
| This compound | 60 | 85 | -3.0 |
Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by this compound in CTCL.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the IC50 of this compound in CTCL cell lines.
Materials:
-
CTCL cell lines (e.g., Hut78, MJ, MyLa, HH)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed CTCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
Protocol 2: Western Blot Analysis of p-STAT3
Objective: To assess the effect of this compound on the phosphorylation of STAT3 in CTCL cells.
Materials:
-
Hut78 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat Hut78 cells with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for 4 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: CTCL Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)[1][2]
-
Hut78 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 Hut78 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound (e.g., 30 and 60 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume = (length x width²)/2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow and Logical Relationships
Caption: Preclinical evaluation workflow for this compound in CTCL models.
Caption: Logical diagram for patient selection based on p-STAT3 biomarker status.
References
- 1. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 2. “Next top” mouse models advancing CTCL research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Cell Lines, Patient-Derived Xenograft and Genetically Engineered Mouse Models Used to Study Cutaneous T-Cell Lymphoma [mdpi.com]
- 4. ercongressi.it [ercongressi.it]
- 5. cell-signaling-in-cutaneous-t-cell-lymphoma-microenvironment-promising-targets-for-molecular-specific-treatment - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Intrathecal Administration of C-021, a CCR4 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). This receptor and its ligands, particularly CCL2, have been implicated in the pathogenesis of neuropathic pain. The activation of CCR4 on neuronal and non-neuronal cells, such as microglia in the spinal cord, is believed to contribute to the establishment and maintenance of pain hypersensitivity. These application notes provide a detailed comparison of two common routes of administration for this compound in preclinical mouse models of neuropathic pain: intraperitoneal (i.p.) and intrathecal (i.t.) injection. The information presented herein is intended to guide researchers in selecting the appropriate administration route and protocol for their experimental needs.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by blocking the binding of chemokines, such as CCL2, to the CCR4 receptor. In the context of neuropathic pain, nerve injury can lead to an upregulation of CCL2 in the spinal cord. This chemokine can then activate CCR4 on microglia, the resident immune cells of the central nervous system. This activation triggers a downstream signaling cascade that results in the release of pro-inflammatory mediators, contributing to central sensitization and pain hypersensitivity. By antagonizing CCR4, this compound is hypothesized to inhibit this signaling pathway, thereby reducing microglial activation and alleviating neuropathic pain behaviors.[1]
Comparison of Intraperitoneal vs. Intrathecal Administration
The choice between intraperitoneal and intrathecal administration depends on the specific research question. Intraperitoneal injection results in systemic distribution, while intrathecal injection delivers the compound directly to the cerebrospinal fluid (CSF), targeting the spinal cord and central nervous system.
Efficacy in a Mouse Model of Neuropathic Pain
Studies in a chronic constriction injury (CCI) mouse model of neuropathic pain have demonstrated that both single intraperitoneal and intrathecal administration of this compound can dose-dependently reduce tactile and thermal hypersensitivity.[1]
Table 1: Quantitative Comparison of this compound Efficacy via Intraperitoneal (i.p.) and Intrathecal (i.t.) Injection in CCI Mice [1]
| Administration Route | Doses Tested | Peak Effect Timepoint | Key Findings in von Frey Test (Tactile Hypersensitivity) | Key Findings in Cold Plate Test (Thermal Hypersensitivity) |
| Intraperitoneal (i.p.) | 1, 5, 10, 20 mg/kg | 1-4 hours post-injection | Significant reduction in paw withdrawal threshold at 5, 10, and 20 mg/kg doses. | Significant increase in paw withdrawal latency at 5, 10, and 20 mg/kg doses. |
| Intrathecal (i.t.) | 10, 20, 30 µg/5 µl | 1-4 hours post-injection | Significant reduction in paw withdrawal threshold at 20 and 30 µg doses. | Significant increase in paw withdrawal latency at 20 and 30 µg doses. |
Pharmacokinetic Considerations
While specific pharmacokinetic studies for this compound are not publicly available, general principles of drug distribution for these routes can be considered.
-
Intraperitoneal (i.p.) Injection: Following i.p. administration, this compound is absorbed into the systemic circulation and then must cross the blood-brain barrier to exert its effects on the spinal cord. This may result in a lower concentration of the drug at the target site compared to direct intrathecal administration and potential for off-target effects.
-
Intrathecal (i.t.) Injection: Intrathecal administration bypasses the blood-brain barrier, leading to a high local concentration of this compound in the CSF and spinal cord. This targeted delivery is likely to require a much lower total dose to achieve a therapeutic effect at the spinal level and minimizes systemic exposure.
Experimental Protocols
The following are detailed protocols for the intraperitoneal and intrathecal injection of this compound in mice. These protocols are based on established methodologies and should be performed by trained personnel in accordance with institutional animal care and use guidelines.
Experimental Workflow Overview
Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice
Materials:
-
This compound dihydrochloride
-
Sterile vehicle (e.g., 0.9% saline or water for injection)
-
1 ml syringes
-
25-27 gauge needles
-
70% ethanol
-
Sterile gauze or cotton swabs
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound dihydrochloride in the sterile vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Ensure the solution is fully dissolved and at room temperature before injection.
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.
-
Turn the mouse to expose its abdomen.
-
-
Injection Site Identification:
-
Locate the lower right quadrant of the abdomen. This site avoids the cecum (typically on the left side) and the bladder.
-
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Protocol for Intrathecal (i.t.) Injection of this compound in Mice
Materials:
-
This compound dihydrochloride
-
Sterile vehicle (e.g., artificial cerebrospinal fluid or 0.9% saline)
-
Hamilton syringe (10 µl)
-
30-gauge needles
-
Anesthesia (e.g., isoflurane)
-
70% ethanol
-
Sterile gauze or cotton swabs
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound dihydrochloride in the sterile vehicle to the desired concentration (e.g., for a 30 µg/5 µl dose, the concentration would be 6 µg/µl).
-
Ensure the solution is fully dissolved and at room temperature.
-
-
Animal Anesthesia and Positioning:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in a stereotaxic frame or on a surgical drape with its spine flexed.
-
-
Injection Site Identification:
-
Locate the L5-L6 intervertebral space by palpating the pelvic girdle.
-
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Carefully insert the 30-gauge needle attached to the Hamilton syringe directly into the intervertebral space. A slight tail flick is often observed upon successful entry into the subarachnoid space.
-
Slowly inject the 5 µl volume of this compound solution over approximately 10-15 seconds.
-
Hold the needle in place for a few seconds after injection to prevent backflow.
-
Withdraw the needle.
-
-
Post-injection Monitoring:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor for any signs of motor impairment or distress.
-
Summary and Recommendations
Both intraperitoneal and intrathecal administration of the CCR4 antagonist this compound have demonstrated efficacy in a preclinical model of neuropathic pain.
-
Intraperitoneal injection is a technically simpler procedure suitable for systemic administration and initial screening studies. However, it requires higher doses and may have a greater potential for systemic side effects.
-
Intrathecal injection offers targeted delivery to the central nervous system, requiring significantly lower doses and minimizing systemic exposure. This route is ideal for studies investigating the central mechanisms of action of this compound.
The choice of administration route should be carefully considered based on the experimental objectives, the desired site of action, and the technical expertise available. The protocols provided herein offer a foundation for the successful administration of this compound in preclinical research settings.
References
Application Notes and Protocols: C-021 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides guidance on the stability and recommended storage conditions for the CCR4 antagonist, C-021 dihydrochloride. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Introduction
This compound is a potent CC chemokine receptor-4 (CCR4) antagonist.[1] The stability of research compounds is a critical factor in drug discovery and development, as degradation can lead to a loss of potency and the formation of unknown impurities, potentially confounding experimental outcomes. This note provides a summary of the known stability information and general protocols for handling this compound.
Stability and Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following storage conditions are recommended for stock solutions of this compound dihydrochloride.
Table 1: Recommended Storage Conditions for this compound Dihydrochloride Stock Solutions
| Storage Temperature | Duration | Storage Instructions |
| -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
Source: MedchemExpress.com.[1]
Key Handling Guidelines:
-
Avoid Repeated Freeze-Thaw Cycles: To maintain the stability of the stock solution, it is recommended to aliquot the solution into single-use volumes after preparation.[1] This prevents the degradation that can occur with repeated changes in temperature.
-
Moisture Sensitivity: The compound should be stored away from moisture.[1] For solid forms of the compound, it is advisable to store it in a desiccator.
-
Solvent Selection: An appropriate solvent should be selected based on the experimental requirements and solubility information. Once prepared, the solution should be stored as recommended.[1]
Logical Workflow for Compound Stability
The following diagram illustrates the relationship between proper storage, compound stability, and potential degradation.
Caption: Logical flow of this compound stability based on storage.
Experimental Protocols
While specific degradation pathways for this compound are not publicly documented, researchers can assess the stability of their specific formulations using standard chemical stability testing protocols. The following is a general protocol for a short-term stability study of a compound in solution.
Protocol: Short-Term Stability Assessment of a Compound in Solution via HPLC
Objective: To determine the stability of this compound in a specific solvent under various storage conditions over a defined period.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-protective storage containers (e.g., amber vials)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution. This will be the T=0 (time zero) sample.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested.
-
Storage Conditions:
-
-20°C (control)
-
4°C (refrigerated)
-
25°C / 60% Relative Humidity (room temperature)
-
40°C / 75% Relative Humidity (accelerated degradation)
-
-
For each condition, prepare vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week).
-
Include a set of vials protected from light at each temperature to assess photosensitivity.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to resolve the parent peak (this compound) from any potential degradants. This may involve method scouting with different mobile phases and gradients.
-
Analyze the T=0 sample to establish the initial peak area and retention time of this compound.
-
At each designated time point, retrieve the vials from their respective storage conditions.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point for each condition.
-
Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Table 2: Example Data Collection for Stability Study
| Time Point | Storage Condition | % this compound Remaining | Observations (New Peaks) |
| 0 | - | 100% | - |
| 24 hours | -20°C | ||
| 24 hours | 4°C | ||
| 24 hours | 25°C | ||
| 24 hours | 40°C | ||
| 1 week | -20°C | ||
| 1 week | 4°C | ||
| 1 week | 25°C | ||
| 1 week | 40°C |
In Vitro Metabolic Stability
It is important to distinguish between chemical stability in storage and metabolic stability. This compound has been evaluated for its in vitro oxidative metabolic stability in human liver microsomes, showing an intrinsic clearance (CLint) value of 17,377 mL/h/kg.[1] This data pertains to its metabolism by liver enzymes and is not indicative of its stability in a vial on a shelf.
Conclusion
The chemical integrity of this compound is dependent on appropriate storage conditions. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with precautions taken to avoid moisture and repeated freeze-thaw cycles.[1] Researchers should consider performing stability studies in their specific experimental buffers and conditions to ensure the reliability of their results.
References
Application Notes and Protocols: C-021 (C21) in Microglia Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound C21, a selective, non-peptide agonist of the Angiotensin II Type 2 Receptor (AT2R), has emerged as a promising modulator of microglia activation. These application notes provide a comprehensive overview of the use of C21 in studying and influencing microglial responses, particularly in the context of neuroinflammation. C21 has demonstrated a significant capacity to shift microglia from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) phenotype. This document outlines the underlying signaling pathways, quantitative effects on inflammatory mediators, and detailed protocols for in vitro and in vivo applications.
Mechanism of Action and Signaling Pathway
C21 exerts its effects on microglia primarily through the activation of the AT2R, which counteracts the pro-inflammatory signaling cascades typically initiated by the Angiotensin II Type 1 Receptor (AT1R). Activation of AT2R by C21 leads to a reduction in neuroinflammation by inhibiting key pro-inflammatory pathways and promoting the expression of anti-inflammatory and neurotrophic factors.
The proposed signaling pathway involves the following key steps:
-
AT2R Activation: C21 selectively binds to and activates AT2R on the microglial cell surface.
-
Inhibition of NADPH Oxidase (NOX): AT2R activation has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). This reduction in oxidative stress is a critical step in attenuating the inflammatory response.
-
PKC Inhibition: The signaling cascade initiated by C21 may involve the inhibition of Protein Kinase C (PKC), a family of enzymes that play a crucial role in pro-inflammatory signaling pathways.
-
Downregulation of NF-κB Pathway: A major downstream effect of AT2R activation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and enzymes.
-
Promotion of Anti-inflammatory and Neurotrophic Factors: Concurrently, AT2R signaling can promote the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial cell-derived Neurotrophic Factor (GDNF).
Figure 1: Proposed signaling pathway of C21 in microglia.
Quantitative Data Summary
The following tables summarize the quantitative effects of C21 on microglia activation markers and inflammatory mediators, as reported in various studies.
Table 1: In Vitro Effects of C21 on Microglial Gene and Protein Expression
| Cell Line | Treatment | C21 Concentration | Target Gene/Protein | Change | Analytical Method |
| C8-B4 | LPS/IFNγ | 100 nM | M1/M2 Ratio | Decreased | Flow Cytometry |
| C8-B4 | LPS/IFNγ | 100 nM | M2 Markers (CD206) | Increased | Flow Cytometry |
| BV-2 | LPS | 0.1, 1, 10 µM | iNOS | Decreased | Western Blot |
| BV-2 | LPS | 0.1, 1, 10 µM | COX-2 | Decreased | Western Blot |
| BV-2 | LPS | 10 µM | TNF-α | Decreased | ELISA |
| C8-B4 | LPS | 100 µM | IL-1β mRNA | Decreased | RT-qPCR |
| C8-B4 | LPS | 100 µM | IL-6 mRNA | Decreased | RT-qPCR |
| C8-B4 | LPS | 100 µM | iNOS mRNA | Decreased | RT-qPCR |
| C8-B4 | - | 100 µM | GDNF mRNA | Increased | RT-qPCR |
| RAW 264.7 | LPS | 100 µM | BDNF mRNA | Increased | RT-qPCR |
Table 2: In Vivo Effects of C21 on Microglia and Inflammatory Markers
| Animal Model | Disease/Injury Model | C21 Dosage | Outcome Measure | Change |
| Diabetic Rats | Ischemic Stroke | 0.12 mg/kg/day | M1/M2 Ratio | Decreased |
| Diabetic Rats | Ischemic Stroke | 0.12 mg/kg/day | Sensorimotor Function | Improved |
| Mice | Traumatic Brain Injury | 0.03 mg/kg | IL-1β Expression | Decreased |
| Mice | Traumatic Brain Injury | 0.03 mg/kg | TNF-α Expression | Decreased |
| Mice | Traumatic Brain Injury | 0.03 mg/kg | IL-10 Expression | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of C21 in microglia activation studies.
In Vitro Microglia Activation and C21 Treatment
Figure 2: General workflow for in vitro C21 studies.
1. Cell Culture (BV-2 or C8-B4 murine microglia cell lines)
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Passaging: Subculture cells when they reach 80-90% confluency.
2. LPS/IFNγ Stimulation and C21 Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability/ELISA).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Induce a pro-inflammatory M1 phenotype by treating the cells with Lipopolysaccharide (LPS) from E. coli (100 ng/mL) and Interferon-gamma (IFNγ) (20 ng/mL) for 6 hours.
-
After the stimulation period, add C21 at desired concentrations (e.g., 0.1, 1, 10, 100 µM) to the culture medium.
-
Incubate for an additional 18-24 hours.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from treated and control microglia using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of: 95°C for 10 seconds, 60°C for 30 seconds.
-
Melt curve analysis.
-
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Table 3: Mouse RT-qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| IL-1β | TGCCACCTTTTGACAGTGATG | AAGGTCCACGGGAAAGACAC |
| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT |
| TNF-α | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT |
| IL-10 | GTGGAGCAGGTGAAGAGTGA | TCGGAGAGAGGTACAAACGAG |
| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC |
| Arg1 | AATGAAGAGCTGGCTGGTGT | CTGGTTGTCAGGGGAGTGTT |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-iNOS: Rabbit polyclonal, Abcam (ab15323), 1:1000 dilution.
-
Anti-COX-2: Rabbit polyclonal, Cell Signaling Technology (#4842), 1:1000 dilution.
-
Anti-β-actin: Mouse monoclonal, 1:5000 dilution (loading control).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect cell culture supernatants and centrifuge to remove debris.
-
Quantify cytokine concentrations (e.g., TNF-α, IL-1β, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
-
Read absorbance on a microplate reader and calculate concentrations based on a standard curve.
Flow Cytometry for Microglia Polarization
-
Cell Preparation: Detach cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorescently conjugated antibodies for 30 minutes on ice.
-
M1 Marker: PE-conjugated anti-mouse CD86.
-
M2 Marker: APC-conjugated anti-mouse CD206 (Mannose Receptor).
-
-
For intracellular cytokine staining (e.g., TNF-α, IL-10), use a fixation/permeabilization kit and incubate with the corresponding antibodies.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo). Gate on the microglia population and quantify the percentage of M1 (CD86+) and M2 (CD206+) cells.
Griess Assay for Nitric Oxide (NO) Production
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Immunocytochemistry (ICC)
-
Cell Plating and Treatment: Plate cells on glass coverslips and treat as described in the in vitro protocol.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibody overnight at 4°C.
-
Anti-Iba1 (microglia marker): Rabbit polyclonal, Wako (019-19741), 1:500 dilution.
-
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope.
Conclusion
C21 is a valuable pharmacological tool for investigating the role of the AT2R in modulating microglia activation and neuroinflammation. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting this pathway in various neurological disorders characterized by an inflammatory component. The ability of C21 to promote a shift towards an anti-inflammatory and neuroprotective microglial phenotype underscores its potential as a lead compound for the development of novel neurotherapeutics.
Troubleshooting & Optimization
troubleshooting C-021 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with C-021 in aqueous buffers.
Properties of this compound
This compound is the dihydrochloride salt of a potent CC chemokine receptor-4 (CCR4) antagonist. Its chemical formula is C27H41N5O2.2HCl, with a molecular weight of 540.57.[1][2] Being a dihydrochloride salt suggests that the molecule likely has basic amine groups and that its solubility is pH-dependent. The hydrochloride form is generally chosen to improve aqueous solubility.
General Troubleshooting Workflow for this compound Insolubility
If you are experiencing insolubility with this compound in your aqueous buffer, follow this general workflow to identify a suitable solvent system and preparation method.
Caption: A workflow for addressing this compound insolubility.
Frequently Asked Questions (FAQs)
1. What is the recommended starting solvent for preparing a stock solution of this compound?
For compounds with potential solubility issues in aqueous solutions, it is standard practice to first prepare a concentrated stock solution in an organic solvent. For this compound, dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol can also be considered.
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of high-purity DMSO (or ethanol) to the powder.
-
Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, brief sonication in a water bath can be applied.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
2. I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
This is a common issue when diluting a compound from an organic solvent into an aqueous medium. The final concentration of the organic solvent in your buffer might be too low to maintain the solubility of this compound.
Here are several troubleshooting steps:
-
Increase the final concentration of the co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.
-
Sonication: After dilution, sonicate the solution in a water bath. This can help to break down small precipitate particles and facilitate dissolution.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can increase the solubility of some compounds.[4]
-
pH Adjustment: Since this compound is a dihydrochloride salt, its solubility is likely higher at a lower pH.
3. How does pH affect the solubility of this compound, and how can I optimize it?
The chemical name of this compound, 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride, indicates the presence of multiple amine groups.[1] These amine groups can be protonated at acidic pH, leading to a more polar, and thus more water-soluble, molecule. As the pH increases towards neutral and alkaline, these groups will be deprotonated, making the molecule less polar and more prone to precipitation.
Caption: The effect of pH on the solubility of this compound.
Experimental Protocol: pH Optimization
-
Prepare a set of your desired aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add the this compound stock solution to each buffer to the final desired concentration.
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 30 minutes) at your experimental temperature.
-
If available, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm) to quantify solubility.[4]
4. What are some common co-solvents I can use, and what are their properties?
If your experiment allows, using a co-solvent in your final aqueous buffer can significantly improve the solubility of hydrophobic compounds.
| Co-solvent | Properties | Typical Final Concentration in Cell-based Assays |
| DMSO | Strong solubilizing agent for many organic molecules. | < 0.5% |
| Ethanol | Less toxic to cells than DMSO at higher concentrations. | < 1% |
| PEG 400 | A polymer that can increase the solubility of poorly soluble drugs. | Varies, often higher than DMSO/Ethanol |
| Glycerol | Can act as a stabilizing agent and improve solubility.[5] | Varies |
5. I've tried several approaches and this compound is still not soluble at my desired concentration. What should I do?
If you continue to face solubility challenges, you may need to reconsider your experimental design or explore more advanced formulation strategies.
Caption: Decision-making for persistent this compound insolubility.
-
Determine the Limit of Solubility: Systematically determine the maximum soluble concentration of this compound in your final experimental buffer. You may need to work at or below this concentration.[4]
-
Advanced Formulations: For in vivo studies or complex cellular models, consider advanced formulation techniques such as complexation with cyclodextrins or encapsulation in liposomes or nanoparticles to improve solubility and bioavailability.[6]
References
- 1. molnova.com [molnova.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
optimizing C-021 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of C-021 for in vitro assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in your experiments.
| Issue | Possible Cause | Suggested Solution |
| High inter-well variability in assay results | Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure thorough mixing of this compound dilutions before adding to the wells. |
| No dose-dependent effect observed | The concentration range of this compound is too low or too high. The compound may have precipitated out of solution. The cells may not be sensitive to this compound. | Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM) to determine the optimal range. Visually inspect the stock solution and working solutions for any precipitate. Confirm the expression of the target of this compound in your cell line. |
| High level of cell death even at low concentrations | This compound may be cytotoxic to the cell line at the tested concentrations. The solvent (e.g., DMSO) concentration may be too high. | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion assay) in parallel with your functional assay. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Inconsistent IC50 values between experiments | Variations in cell passage number, cell density, or incubation time. | Use cells within a consistent range of passage numbers. Optimize and maintain a consistent cell seeding density and incubation time for all experiments. |
| Precipitation of this compound in culture media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing working solutions, dilute the stock solution in pre-warmed media and vortex gently. Avoid freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in in vitro assays.
1. What is the recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a 10-point serial dilution from 100 µM down to 1 nM.
2. How should I prepare the stock and working solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
3. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival.
preventing off-target effects of C-021 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Compound 21 (C21), a second-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The following resources are designed to help you mitigate off-target effects and troubleshoot common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Compound 21 (C21) and what is its primary on-target effect?
A1: Compound 21 (C21) is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors.[1][2][3] Its primary on-target effect is the activation of these engineered G-protein coupled receptors (GPCRs), leading to the modulation of neuronal activity. Unlike the first-generation DREADD agonist Clozapine-N-Oxide (CNO), C21 is not metabolized to clozapine in vivo, which can be a concern for off-target effects.[4]
Q2: What are the known off-target effects of C21?
A2: Despite its selectivity for DREADDs, C21 can exhibit off-target effects, particularly at higher concentrations.[5] These are primarily due to its binding to and potential antagonism of endogenous receptors, including muscarinic (M1-M3), serotoninergic (5-HT2), and histaminergic (H1) receptors.[5][6] Observed off-target effects include increased neuronal activity in non-DREADD expressing animals and dose-dependent diuresis.[5][6]
Q3: How can I minimize off-target effects of C21 in my experiments?
A3: Minimizing off-target effects is crucial for the accurate interpretation of your data. Key strategies include:
-
Dose Optimization: Use the lowest effective dose of C21. Studies in rats have shown that 0.5 mg/kg can be effective for hM4Di activation with minimal off-target effects, whereas 1 mg/kg can induce significant off-target neuronal activation.[5][7]
-
Appropriate Controls: Always include control groups that do not express the DREADD receptor but are administered the same dose of C21. This will help you differentiate between DREADD-mediated and off-target effects.[2][3]
-
Pharmacokinetic Considerations: Be aware of the pharmacokinetic profile of C21. It has good brain permeability and a relatively long-lasting presence.[2]
Q4: Are there differences in C21's off-target effects between sexes?
A4: Yes, some studies have reported sex-dependent differences in off-target effects. For instance, in female rats, a 0.5 mg/kg dose of C21 induced a transient and residual off-target effect that was not observed in males at the same dose.[5] It is important to consider sex as a biological variable in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected behavioral or physiological effects in control animals (not expressing DREADDs). | Off-target effects of C21 at the administered dose. | 1. Reduce the dose of C21. Perform a dose-response curve to find the minimal effective dose that activates the DREADD without causing effects in control animals.[5][7] 2. Confirm the absence of DREADD expression in your control animals using appropriate methods (e.g., histology, PCR). |
| No observable effect in DREADD-expressing animals after C21 administration. | 1. Insufficient C21 dose. 2. Poor DREADD expression. 3. Incorrect C21 administration or degradation. | 1. Increase the C21 dose cautiously. Monitor for off-target effects in a parallel control group.2. Verify DREADD expression levels and localization using immunohistochemistry or fluorescent reporter proteins.3. Ensure proper C21 storage and preparation. Prepare fresh solutions and verify your administration technique (e.g., intraperitoneal injection). |
| Variability in response to C21 between animals. | 1. Biological variability. 2. Inconsistent DREADD expression. 3. Differences in C21 metabolism or distribution. | 1. Increase your sample size to account for biological variability.2. Screen animals for consistent DREADD expression before the experiment.3. Standardize your experimental procedures, including animal handling and C21 administration. |
| Observed effect is not consistent with the expected DREADD-mediated signaling (e.g., excitation with an inhibitory DREADD). | This could be a significant off-target effect masking the on-target effect. | 1. Thoroughly review the literature for known off-target effects of C21 on the specific cell type or brain region you are studying.2. Use a structurally different DREADD agonist (if available) to confirm that the effect is specific to DREADD activation and not a C21-specific off-target effect.3. Employ additional control experiments, such as using a DREADD antagonist or a genetic knockout of the suspected off-target receptor. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of Compound 21 (C21)
| Receptor | Ligand | pEC50 | Ki (nM) | Notes |
| On-Target | ||||
| hM1Dq | C21 | 8.91[1][2][3][8][9] | - | Potent agonist activity. |
| hM3Dq | C21 | 8.48[1][2][3] | 230[10] | Potent agonist activity. |
| hM4Di | C21 | 7.77[1][2][3][8][9] | 91[10] | Potent agonist activity. |
| Off-Target | ||||
| hM3 (wild-type) | C21 | - | - | Little to no agonist activity.[1] |
| 5-HT2 Receptors | C21 | - | - | May act as a competitive antagonist.[5] |
| H1 Receptors | C21 | - | - | May act as a competitive antagonist.[5] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.
Experimental Protocols
Protocol 1: In Vivo Administration of Compound 21 (C21) in Rodents
Materials:
-
Compound 21 (C21)
-
Vehicle (e.g., 0.9% saline or 5% Dextrose in water (D5W))[6]
-
Sterile syringes and needles
-
Animal scale
Procedure:
-
Preparation of C21 Solution:
-
Accurately weigh the required amount of C21 powder.
-
Dissolve C21 in the chosen vehicle to the desired stock concentration. Gentle warming or sonication may be required for complete dissolution.
-
Prepare fresh solutions on the day of the experiment. Store stock solutions as recommended by the manufacturer.
-
-
Animal Preparation:
-
Handle animals in accordance with institutional guidelines.
-
Weigh each animal accurately on the day of the experiment to calculate the precise injection volume.
-
-
Administration:
-
The most common route of administration is intraperitoneal (IP) injection.
-
Calculate the injection volume based on the animal's weight and the desired dose (e.g., for a 0.5 mg/kg dose in a 25g mouse, you would inject 12.5 µg of C21). The injection volume should be kept consistent across animals (e.g., 10 µL/g body weight).
-
Gently restrain the animal and perform the IP injection in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Post-Administration Monitoring:
-
Observe the animals for any adverse reactions immediately after injection and at regular intervals.
-
Proceed with the behavioral or physiological experiment at the predetermined time point based on the known pharmacokinetics of C21.
-
Protocol 2: Validating DREADD-Mediated Effects and Assessing Off-Target Effects
This protocol outlines a series of essential control experiments to ensure the observed effects are due to specific DREADD activation.
-
Control Group 1: DREADD-negative animals + C21
-
Purpose: To identify any off-target effects of C21 at the chosen dose.
-
Procedure: Use littermates or animals from the same strain that have not been injected with the DREADD-expressing virus (or are negative for the Cre-driver in a Cre-dependent system). Administer the same dose of C21 as the experimental group.
-
Expected Outcome: No significant behavioral or physiological changes should be observed in this group. Any observed effects are likely off-target.
-
-
Control Group 2: DREADD-positive animals + Vehicle
-
Purpose: To control for the effects of the injection procedure and the vehicle.
-
Procedure: Use animals expressing the DREADD receptor and administer the same volume of the vehicle solution used to dissolve C21.
-
Expected Outcome: No significant changes should be observed, confirming that the vehicle and injection procedure are inert.
-
-
Dose-Response Curve
-
Purpose: To determine the minimal effective dose of C21 for DREADD activation and to identify the threshold for off-target effects.
-
Procedure: Administer a range of C21 doses to both DREADD-positive and DREADD-negative animals.
-
Analysis: Plot the response as a function of the dose for both groups. The ideal dose will produce a robust effect in the DREADD-positive group with no effect in the DREADD-negative group.
-
-
Use of a Structurally Unrelated DREADD Agonist (if available)
-
Purpose: To confirm that the observed effect is due to DREADD activation and not a specific chemical property of C21.
-
Procedure: If another validated DREADD agonist is available, administer it to DREADD-expressing animals and observe if it recapitulates the effects of C21.
-
Mandatory Visualizations
Caption: On-target signaling pathway of C21 activating an hM3Dq DREADD.
Caption: Potential off-target mechanism of C21 as an antagonist at endogenous M3 muscarinic receptors.
Caption: Troubleshooting workflow for unexpected effects of C21 in experiments.
References
- 1. DREADD agonist 21 (5548) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. DREADD agonist 21 (Compound 21) | Effective agonist for muscarinic-based DREADDs | Hello Bio [hellobio.com]
- 3. DREADD agonist 21 (Compound 21) dihydrochloride (water soluble) | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound 21, a two-edged sword with both DREADD-selective and off-target outcomes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting T-Cell Migration Assays
This guide provides troubleshooting advice for researchers encountering issues with T-cell migration assays, specifically focusing on scenarios where a compound, referred to here as C-021, fails to inhibit T-cell migration as expected.
Frequently Asked Questions (FAQs)
Q1: My test compound, this compound, is not inhibiting T-cell migration. What are the initial troubleshooting steps?
A1: When a compound fails to inhibit T-cell migration, it's crucial to systematically evaluate the experimental setup. The primary areas to investigate are the experimental conditions, the reagents used, and the characteristics of the cells themselves. A common starting point is to verify the positive and negative controls of your assay. If the positive control (a known inhibitor) is not working, or the negative control (no chemoattractant) shows high migration, this points to a systemic issue with the assay itself rather than the specific compound.
Q2: How can I be sure that my T-cells are healthy and capable of migration?
A2: T-cell viability and migratory capacity are fundamental to a successful assay. Ensure that the T-cells are not overly passaged and are in the logarithmic growth phase. It's also important to check for viability post-treatment with this compound to rule out cytotoxicity-induced effects that could be mistaken for inhibition of migration. A simple trypan blue exclusion test or a more quantitative method like an MTT assay can be used to assess cell viability.
Q3: What are the critical parameters to optimize in a Transwell migration assay?
A3: Several parameters in a Transwell assay are critical for obtaining reliable results.[1] The pore size of the membrane should be appropriate for T-cells; typically, 3 µm or 5 µm pores are recommended for lymphocytes.[2] The density of the seeded cells is also important; too high a density can lead to oversaturation of the pores, while too low a density may result in a weak signal.[1] The concentration of the chemoattractant and the incubation time should also be optimized by running titrations.[1]
Q4: Could the issue be with the chemoattractant?
A4: Yes, issues with the chemoattractant are a common source of problems. Ensure that the chemoattractant being used is appropriate for the T-cell subset and the chemokine receptors they express. For instance, chemokines like CCL19 and CCL21 are potent attractants for naïve T-cells expressing CCR7.[3] It's also crucial to verify the activity of the chemoattractant, as repeated freeze-thaw cycles can lead to its degradation.[4] Establishing a proper chemoattractant gradient is essential for directed migration.
Q5: What if this compound is a chemokine receptor antagonist? What specific issues should I look for?
A5: If this compound is a chemokine receptor antagonist, its efficacy is dependent on the expression of the target receptor on the T-cells. You should verify the expression of the target chemokine receptor on your T-cell population using techniques like flow cytometry. Additionally, the phenomenon of antagonist tolerance, where prolonged exposure to an antagonist can lead to reduced efficacy, should be considered.[5] This may be accompanied by an increased concentration of the receptor on the cell surface.[5]
Troubleshooting Guides
Problem: this compound Shows No Inhibition of T-Cell Migration
This guide will walk you through a step-by-step process to identify the potential cause of the lack of inhibitory effect of compound this compound in your T-cell migration assay.
Step 1: Verify Assay Controls
-
Negative Control (No Chemoattractant): Minimal cell migration should be observed. If there is high background migration, it could indicate that the cells are unhealthy or that the assay medium contains unintended chemoattractants.
-
Positive Control (Chemoattractant Only): Robust cell migration should be evident. If migration is low, there may be issues with the chemoattractant, the cells, or the assay setup.
-
Inhibitor Control (Known Inhibitor): A known inhibitor of T-cell migration (e.g., a well-characterized CXCR4 antagonist like AMD3100 if using CXCL12 as the chemoattractant) should significantly reduce migration.[6] If this control fails, it points to a general problem with the assay's ability to detect inhibition.
Step 2: Evaluate Experimental Parameters
The following table summarizes key experimental parameters and suggested troubleshooting actions.
| Parameter | Common Issue | Recommended Action |
| Cell Density | Too high or too low. | Perform a cell titration experiment to determine the optimal seeding density that gives a good signal-to-noise ratio.[1] |
| Pore Size | Incorrect pore size for T-cells. | Use inserts with a 3 µm or 5 µm pore size for lymphocytes to ensure they can actively migrate rather than fall through.[2] |
| Incubation Time | Too short or too long. | Optimize the incubation time; too short may not allow for sufficient migration, while too long can lead to plateauing of migration and potential cell death.[2] |
| Chemoattractant Concentration | Suboptimal concentration. | Titrate the chemoattractant to find the optimal concentration that induces maximal migration. The concentration should be close to the Kd of the chemokine-receptor interaction.[7] |
Step 3: Assess Reagent Quality
-
Chemoattractant: Aliquot the chemoattractant upon receipt and avoid repeated freeze-thaw cycles.[4] If in doubt, test a fresh batch.
-
Compound this compound: Verify the identity, purity, and concentration of your compound stock. Ensure it is properly dissolved and stable in the assay medium.
-
Assay Medium: Use serum-free media in the upper chamber to avoid confounding factors, as serum contains chemoattractants.
Step 4: Characterize T-Cell Response
-
Chemokine Receptor Expression: Confirm that the T-cell population expresses the appropriate chemokine receptor for the chemoattractant being used. This can be done using flow cytometry.
-
Cell Viability: Perform a cytotoxicity assay to ensure that the concentrations of this compound being used are not toxic to the T-cells.
Experimental Protocols
Protocol: Transwell T-Cell Migration Assay
This protocol outlines a standard procedure for assessing T-cell migration using a Transwell system.
Materials:
-
T-cells (e.g., primary human T-cells or a T-cell line like Jurkat)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., CXCL12, CCL19, or CCL21)
-
Compound this compound (test inhibitor)
-
Known inhibitor (positive control)
-
Transwell inserts (5 µm pore size)
-
24-well plate
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or counting beads for flow cytometry
Procedure:
-
Cell Preparation:
-
Culture T-cells to the desired density.
-
The day before the assay, starve the cells by culturing them in a low-serum medium (e.g., 0.5% FBS) for 18-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare the chemoattractant solution in serum-free RPMI-1640 at the predetermined optimal concentration.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For the negative control, add 600 µL of serum-free medium without the chemoattractant.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.[4]
-
Pre-treat the T-cell suspension with different concentrations of this compound or the positive control inhibitor for 30-60 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[2]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
To quantify the migrated cells in the lower chamber, you can either:
-
Fluorescence-based method: Add a fluorescent dye that stains live cells and read the fluorescence on a plate reader.
-
Flow cytometry-based method: Collect the cells from the lower chamber and count them using a flow cytometer, often with the aid of counting beads for accurate quantification.[2]
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the insert.
-
Determine the inhibitory effect of this compound by comparing the migration in the presence of the compound to the positive control (chemoattractant only).
-
Visualizations
Signaling Pathway: T-Cell Chemotaxis
Caption: Simplified signaling pathway of chemokine-induced T-cell migration.
Workflow: Troubleshooting this compound Inhibition Failure
Caption: A logical workflow for troubleshooting failed inhibition of T-cell migration.
References
- 1. corning.com [corning.com]
- 2. T cell transwell migration [bio-protocol.org]
- 3. T-cell Migration, Search Strategies and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in C-021 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with compounds referred to as "C-021".
Important Note on Compound Identification: The designation "this compound" has been associated with at least two distinct investigational compounds in scientific literature and public disclosures: a CCR4 antagonist studied for neuropathic pain[1][2] and a CDK2 inhibitor, AVZO-021 (also known as ARTS-021), under development for oncology indications[3][4]. Furthermore, "CC021" can also refer to a specific strain of Collaborative Cross mice used in genetic and metabolic studies[5]. Given this ambiguity, this guide will provide general troubleshooting principles applicable to in vivo studies of small molecule inhibitors, with specific examples relevant to the known targets of these different "this compound" molecules. Researchers should first confirm the precise identity and mechanism of action of their specific this compound compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing high variability in therapeutic efficacy between animals in the same treatment group?
High variability in treatment response is a common challenge in in vivo studies. Several factors can contribute to this issue.
Potential Causes and Troubleshooting Steps:
-
Drug Formulation and Administration:
-
Inconsistent Formulation: Poor solubility or stability of the this compound formulation can lead to inconsistent dosing. Ensure the formulation is homogenous and stable for the duration of the experiment. For compounds with low water solubility, the use of appropriate vehicles is critical[6].
-
Administration Technique: Variability in injection volume, speed, or location (e.g., intraperitoneal vs. subcutaneous) can significantly impact drug absorption and bioavailability. Ensure all technical staff are consistently trained and follow a standardized protocol.
-
-
Animal-Specific Factors:
-
Genetic Background: Different mouse strains can exhibit varied metabolic profiles and drug responses[5]. Ensure the use of a consistent and well-characterized animal model.
-
Health Status: Underlying health issues or stress in individual animals can affect experimental outcomes. Closely monitor animal health and exclude any outliers that show signs of distress unrelated to the treatment.
-
Microbiome: The gut microbiome can influence drug metabolism and efficacy. Consider standardizing housing and diet to minimize variations.
-
-
Tumor Model (for oncology studies):
-
Tumor Heterogeneity: In xenograft or syngeneic tumor models, inherent tumor variability can lead to different growth rates and drug responses. Ensure consistent cell passage numbers and implantation techniques.
-
Tumor Microenvironment (TME): The TME plays a crucial role in cancer progression and drug response[7]. The choice of an appropriate 3D in vitro model that mimics the in vivo TME can help in preliminary screenings[7].
-
FAQ 2: My in vivo results are not consistent with my in vitro data. What could be the reason?
Discrepancies between in vitro and in vivo results are common and often related to the complexities of a whole-organism system.
Potential Causes and Troubleshooting Steps:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Poor Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in insufficient exposure at the target tissue[8][9]. Conduct PK studies to determine the compound's concentration over time in plasma and target tissues[10][11].
-
Metabolic Instability: The compound may be rapidly metabolized into inactive forms in the liver or other tissues. In vitro metabolic stability assays using liver microsomes or S9 fractions can help predict in vivo clearance[8].
-
Target Engagement: It is crucial to confirm that the drug is reaching its intended target in the animal at sufficient concentrations to exert its effect. PD biomarker studies (e.g., measuring downstream pathway modulation) are essential.
-
-
Off-Target Effects:
-
In a complex biological system, this compound may have off-target effects that either cause toxicity or counteract its intended therapeutic effect.
-
-
Model System Differences:
-
2D cell cultures lack the complexity of the in vivo environment, such as the extracellular matrix and interactions with other cell types, which can influence drug response[7].
-
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| This compound-A | Saline | 10 | 50 | 0.5 | 150 | 5 |
| This compound-B | 10% DMSO, 40% PEG300 | 10 | 450 | 1 | 1800 | 60 |
| This compound-C | 20% Solutol HS 15 | 10 | 600 | 1 | 2500 | 83 |
This table illustrates how different formulations can dramatically alter the pharmacokinetic profile of a compound, impacting its in vivo efficacy. Data is hypothetical.
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., a CCNE1-amplified ovarian cancer cell line for a CDK2 inhibitor like AVZO-021) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation and vehicle control on the day of dosing.
-
Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Measure animal body weight at least twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., histology, Western blot for PD markers).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK2 signaling pathway, a target for oncology drug this compound (AVZO-021).
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A logical diagram for troubleshooting inconsistent in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. iasp-pain.org [iasp-pain.org]
- 3. avenzotx.com [avenzotx.com]
- 4. avenzotx.com [avenzotx.com]
- 5. Diverse genetic backgrounds play a prominent role in the metabolic phenotype of CC021/Unc and CC027/GeniUNC mice exposed to inorganic arsenic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 11. labtoo.com [labtoo.com]
Technical Support Center: Improving the Oral Bioavailability of C-021
Welcome to the technical support center for C-021. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the oral administration of this compound, a potent CC chemokine receptor-4 (CCR4) antagonist.[1][2][3] Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antagonist of the CC chemokine receptor-4 (CCR4).[1][3] It functions by inhibiting the chemotaxis of cells, such as certain types of immune cells, that are mediated by the interaction of CCR4 with its ligands.[1][3] Specifically, it has been shown to potently inhibit functional chemotaxis in both human and mouse cells.[3] this compound also effectively prevents the binding of human CCL22, a natural ligand for CCR4, to the receptor.[3]
Q2: What are the potential challenges in administering this compound orally?
Q3: this compound is often supplied as a dihydrochloride salt. How does this affect its properties?
A3: Supplying a compound as a salt, such as a dihydrochloride, is a common strategy to improve its aqueous solubility and dissolution rate compared to the freebase form. While this can be advantageous, the overall bioavailability will still depend on other factors like its permeability and metabolic stability. It is also important to consider the potential for the common ion effect to influence its dissolution in the gastrointestinal tract.
Q4: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A4: Without experimental data on its solubility and permeability, the exact BCS class of this compound cannot be definitively determined. However, based on the common challenges faced by research compounds, it is plausible that this compound could fall into one of the following categories:
-
BCS Class II (Low Solubility, High Permeability): Many orally administered drugs fall into this class. If this compound has poor solubility, its absorption will be limited by its dissolution rate.
-
BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class for oral drug delivery, as both solubility and permeability are limiting factors.
To determine the appropriate formulation strategy, it is crucial to experimentally determine the solubility and permeability of this compound.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you might encounter during your experiments to improve the oral bioavailability of this compound.
Solubility Assessment
Q: My measured aqueous solubility of this compound is very low. How can I confirm this and what are the next steps?
A: First, ensure your experimental method is robust. Use a validated analytical method like HPLC-UV to quantify the concentration of this compound. It is also important to assess solubility in different pH media that are relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). If the solubility remains low across the pH range, this confirms a solubility-limited absorption. The next step would be to explore solubilization techniques.
Permeability Assessment
Q: I am seeing high efflux of this compound in my Caco-2 permeability assay. What does this indicate?
A: High efflux, indicated by a permeability ratio (Papp B-A / Papp A-B) greater than 2, suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). This can significantly limit its absorption. To confirm this, you can repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apparent permeability in the apical-to-basolateral direction (Papp A-B) would confirm that this compound is a P-gp substrate.
Formulation Development
Q: I have prepared a solid dispersion of this compound, but it did not improve its dissolution rate as expected. What could be the reason?
A: Several factors could contribute to this. First, the drug-to-polymer ratio might not be optimal. It's important to screen different ratios to find the one that results in an amorphous solid dispersion. Secondly, the choice of polymer is critical. The polymer should be able to form a stable amorphous system with this compound. You may need to screen different polymers with varying properties. Finally, the method of preparation (e.g., solvent evaporation, hot-melt extrusion) can also influence the performance of the solid dispersion.
Q: My self-emulsifying drug delivery system (SEDDS) formulation of this compound is not forming a stable emulsion upon dilution. What should I do?
A: The stability of the emulsion formed upon dilution is crucial for the performance of a SEDDS formulation. If you are observing phase separation or precipitation, you may need to adjust the ratio of oil, surfactant, and cosurfactant in your formulation. Constructing a ternary phase diagram can help in identifying the optimal composition that forms a stable microemulsion or nanoemulsion over a wide range of dilutions.
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound. As more experimental data becomes available, this table can be used to track key parameters.
| Parameter | Value | Reference |
| Target | CC chemokine receptor-4 (CCR4) | [1][3] |
| Mechanism of Action | Antagonist, inhibits chemotaxis | [1][3] |
| IC50 (functional chemotaxis, human) | 140 nM | [3] |
| IC50 (functional chemotaxis, mouse) | 39 nM | [3] |
| IC50 ([35S]GTPγS binding) | 18 nM | [3] |
| In vitro metabolic stability (CLint in HLM) | 17,377 mL/h/kg | [1] |
Experimental Data Log (Template)
| Parameter | Experimental Conditions | Result |
| Aqueous Solubility | pH 1.2, 37°C | |
| pH 4.5, 37°C | ||
| pH 6.8, 37°C | ||
| LogP / LogD | Octanol/water, pH 7.4 | |
| Caco-2 Permeability (Papp A-B) | ||
| Caco-2 Permeability (Papp B-A) | ||
| Efflux Ratio | ||
| Formulation Type | e.g., Solid Dispersion, SEDDS | |
| In Vitro Dissolution (e.g., % released at 30 min) | ||
| In Vivo Bioavailability (F%) | Animal model, dose |
Experimental Protocols
1. Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare buffer solutions at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: After equilibration, centrifuge the samples to separate the undissolved solid. Collect the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
2. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions. This typically takes about 21 days.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment (Apical to Basolateral):
-
Add the test solution containing this compound to the apical (A) side of the Transwell® insert.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Quantify the concentration of this compound in the collected samples.
-
-
Permeability Experiment (Basolateral to Apical):
-
Add the test solution containing this compound to the basolateral (B) side.
-
At predetermined time points, collect samples from the apical (A) side.
-
Quantify the concentration of this compound in the collected samples.
-
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug.
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain [frontiersin.org]
C-021 degradation in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of compound C-021 in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions and cell culture media?
A: this compound is a small molecule that can be susceptible to degradation over extended periods in aqueous environments, including standard cell culture media. The rate of degradation is influenced by several factors such as pH, temperature, light exposure, and the presence of certain media components. For optimal performance, it is recommended to prepare fresh solutions of this compound for each experiment and minimize storage in aqueous buffers.
Q2: How can I detect this compound degradation in my cell culture experiments?
A: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] These methods can separate the parent this compound compound from its degradation products, allowing for quantification of its stability over time. A noticeable decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Q3: What are the common causes of this compound degradation in long-term cell culture?
A: Several factors can contribute to the degradation of this compound in a cell culture setting:
-
Hydrolysis: The aqueous nature of cell culture media can lead to the hydrolytic cleavage of labile functional groups in this compound.
-
Oxidation: Components in the media or cellular metabolic processes can lead to oxidative degradation.
-
Enzymatic Degradation: Intracellular or extracellular enzymes released by the cells may metabolize this compound.
-
Photodegradation: Exposure to light, especially UV or short-wavelength light, can cause degradation of photosensitive compounds.[4]
-
pH Instability: Changes in the pH of the culture medium can affect the stability of pH-sensitive compounds.
Q4: How might this compound degradation products affect my experimental results?
A: Degradation products of this compound may have different biological activities compared to the parent compound. They could be inactive, have reduced activity, or in some cases, exhibit off-target effects or cytotoxicity. This can lead to a decrease in the desired biological effect over time or introduce confounding variables into your experiment.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term experiments.
| Possible Cause | Suggested Solution |
| Degradation of this compound in culture medium | 1. Replenish this compound: Perform partial media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. 2. Monitor Stability: Use HPLC or LC-MS to determine the degradation rate of this compound in your specific culture conditions and adjust the replenishment schedule accordingly. 3. Optimize Storage: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Cellular metabolism of this compound | 1. Use Metabolic Inhibitors: If the target cells are known to have high metabolic activity, consider co-treatment with broad-spectrum metabolic inhibitors, if compatible with your experimental design. 2. Alternative Compound: If metabolism is a significant issue, explore the possibility of using a more stable analog of this compound if available. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Variability in this compound solution preparation | 1. Standardize Protocol: Ensure a consistent and validated protocol for preparing this compound working solutions from the stock. 2. Fresh Preparations: Always use freshly prepared working solutions for each experiment to avoid variability from degraded solutions. |
| Differential light exposure | 1. Protect from Light: Minimize the exposure of this compound solutions and treated cell cultures to ambient light. Use amber tubes and cover culture plates with foil when outside the incubator.[4] |
| Inconsistent culture conditions | 1. Maintain Consistent pH and Temperature: Ensure that the pH and temperature of the cell culture environment are stable and consistent across all experiments.[5] |
Experimental Protocols
Protocol 1: Monitoring this compound Stability in Cell Culture Medium using HPLC
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium with this compound to the final desired concentration.
-
Include a "cell-free" control (medium with this compound but without cells) and an "experimental" sample (medium with this compound and cells).
-
-
Time-Course Sampling:
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
-
Sample Preparation for HPLC:
-
Centrifuge the collected aliquots to remove any cells or debris.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant, vortexing, and centrifuging again.
-
Transfer the clear supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating this compound from its potential degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Protocol 2: Assessing the Impact of this compound Degradation on a Cellular Signaling Pathway
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with either freshly prepared this compound or a "pre-degraded" this compound solution (prepared by incubating this compound in media for a predetermined time, e.g., 48 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for the desired experimental duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the signaling pathway of interest (e.g., phosphorylated and total forms of downstream effectors).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities and compare the effects of fresh versus pre-degraded this compound on the signaling pathway.
-
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media
| Time (hours) | Medium A (% Remaining) | Medium B (% Remaining) | Medium C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 12 | 95 | 92 | 98 |
| 24 | 85 | 78 | 94 |
| 48 | 65 | 55 | 88 |
| 72 | 45 | 30 | 82 |
Table 2: Effect of Storage Conditions on this compound Stability in Aqueous Buffer (pH 7.4)
| Condition | % Remaining after 24 hours |
| 4°C, Protected from Light | 98 |
| 4°C, Exposed to Light | 85 |
| Room Temperature, Protected from Light | 90 |
| Room Temperature, Exposed to Light | 70 |
| 37°C, Protected from Light | 75 |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Potential impact of this compound degradation on a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads [mdpi.com]
- 5. Characterization and Degradation Pathways of Microbacterium resistens MZT7, A Novel 17β-Estradiol-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing C-021 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of the hypothetical compound C-021 in primary cell cultures.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Q: My primary cells are dying even when I use this compound at a concentration that should be therapeutic based on cancer cell line data. What's happening and how can I fix it?
A: Primary cells are often more sensitive to cytotoxic compounds than immortalized cancer cell lines. This increased sensitivity can be due to a variety of factors, including differences in metabolic activity, proliferation rates, and expression of drug transporters. Here are some steps to troubleshoot and mitigate excessive cell death:
-
Confirm the optimal seeding density: Primary cells require a specific density to maintain health and viability. Too low a density can lead to senescence and increased sensitivity to stress.
-
Optimize this compound concentration: Perform a dose-response curve with a wider range of concentrations and shorter incubation times to determine the IC50 value specific to your primary cell type.
-
Reduce incubation time: Shorter exposure to this compound may be sufficient to achieve the desired biological effect while minimizing off-target toxicity.
-
Use a recovery period: After treatment with this compound, replace the media with fresh, compound-free media to allow the cells to recover.
-
Culture medium composition: Ensure your culture medium is optimized for the specific primary cell type. Supplementation with growth factors or other essential nutrients may improve cell robustness.
Issue 2: High Variability in Cytotoxicity Results Between Experiments
Q: I'm seeing inconsistent results in my this compound cytotoxicity assays. Why is this happening and how can I improve reproducibility?
A: High variability in cytotoxicity assays with primary cells is a common challenge. Primary cells are inherently more variable than cell lines due to donor-to-donor differences and their limited lifespan in vitro. Here’s how to improve consistency:
-
Standardize cell source and passage number: Use cells from the same donor and within a narrow passage range for a set of experiments.
-
Implement a strict cell counting and seeding protocol: Ensure the same number of viable cells are seeded in each well.
-
Pre-equilibrate this compound in media: Prepare your this compound dilutions in culture media and allow them to equilibrate to the incubator temperature and CO2 levels before adding to the cells.
-
Automate liquid handling where possible: This reduces pipetting errors.
-
Monitor and control incubator conditions: Small fluctuations in temperature, humidity, and CO2 can impact cell health and drug response.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: As a general starting point, we recommend using a concentration 10-fold lower than the published IC50 value in a sensitive cancer cell line. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type.
Q2: How can I assess this compound-induced cytotoxicity in my primary cell cultures?
A2: Several methods can be used to assess cytotoxicity. It is recommended to use at least two different assays that measure different cellular parameters. Common assays include:
-
Membrane integrity assays: Such as LDH release or Propidium Iodide staining, which measure cell lysis.
-
Metabolic activity assays: Such as MTT or PrestoBlue, which measure mitochondrial function.
-
Apoptosis assays: Such as Caspase-3/7 activity assays or Annexin V staining, which detect programmed cell death.
Q3: Can I use a lower concentration of serum in my culture medium to reduce potential interactions with this compound?
A3: Reducing serum concentration can sometimes be a valid strategy, as serum proteins can bind to compounds and reduce their effective concentration. However, primary cells are often highly dependent on serum for growth factors and other essential components. If you choose to reduce serum, do so gradually and monitor cell health and morphology closely. Consider using serum-free media formulations specifically designed for your primary cell type if available.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various primary cell types compared to a cancer cell line. This data illustrates the potential for differential sensitivity.
| Cell Type | IC50 (µM) after 24h Exposure |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 2.5 |
| Primary Human Hepatocytes | 5.8 |
| Primary Human Dermal Fibroblasts | 12.1 |
| A549 (Lung Cancer Cell Line) | 0.5 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a PrestoBlue™ Assay
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells in a 96-well plate at the predetermined optimal seeding density.
-
Incubate for 24 hours to allow for attachment and recovery.
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock solution of this compound in complete culture medium.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove the culture medium from the 96-well plate and add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of compound-free medium to the control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
PrestoBlue™ Assay:
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
adjusting C-021 dosage for different mouse strains
C-021 Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their pre-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on dosage adjustments for different mouse strains.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it necessary to adjust the dosage of this compound for different mouse strains?
A: Dosage adjustments are critical due to the varying genetic backgrounds of different mouse strains, which can influence the expression of the target receptor, NRX, and the metabolic rate of this compound. Strains such as C57BL/6, BALB/c, and NOD exhibit different pharmacokinetic and pharmacodynamic profiles with this compound, necessitating strain-specific dosing to achieve optimal efficacy and minimize potential toxicity.[1][2]
Q2: What are the recommended starting dosages for the most commonly used mouse strains?
A: We recommend the following starting dosages for this compound administered via intraperitoneal (IP) injection. These dosages are a starting point and may require further optimization based on your specific experimental model and endpoints.
Table 1: Recommended Starting Dosages for this compound
| Mouse Strain | Recommended Starting Dosage (mg/kg) | Dosing Frequency |
|---|---|---|
| C57BL/6 | 10 | Once Daily |
| BALB/c | 15 | Once Daily |
| NOD | 12.5 | Once Daily |
Q3: How should I prepare this compound for administration?
A: this compound is supplied as a lyophilized powder. For IP injections, we recommend reconstituting the powder in a vehicle of sterile saline with 5% DMSO and 5% Tween 80. A detailed protocol for formulation is provided in the "Experimental Protocols" section below.
Q4: What are the potential side effects of this compound, and do they differ between strains?
A: At therapeutic doses, this compound is generally well-tolerated. However, at higher doses, some transient side effects may be observed, including mild sedation and reduced locomotor activity. These effects are typically more pronounced in BALB/c mice due to their slower metabolic clearance of the compound. It is crucial to monitor the animals closely after administration.
Troubleshooting Guide: Suboptimal Therapeutic Effect
If you are not observing the expected therapeutic effect, consider the following:
-
Dosage Optimization: The recommended dosages are a starting point. Depending on your specific disease model, you may need to perform a dose-response study to determine the optimal dose.
-
Route of Administration: While IP injection is standard, other routes may be more appropriate for your model.
-
Formulation Integrity: Ensure that this compound has been properly reconstituted and stored to maintain its stability and activity.
Troubleshooting Guide: Observed Toxicity
If you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur), take the following steps:
-
Reduce Dosage: Immediately reduce the dosage or decrease the frequency of administration.
-
Monitor Animals: Increase the frequency of monitoring for any adverse effects.
-
Consult Veterinary Staff: If symptoms persist, consult with your institution's veterinary staff.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across different mouse strains.
Table 2: Pharmacokinetic Parameters of this compound in Different Mouse Strains (10 mg/kg IP)
| Mouse Strain | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | AUC (ng·hr/mL) |
|---|---|---|---|---|
| C57BL/6 | 150 ± 12 | 0.5 | 2.1 ± 0.3 | 450 ± 35 |
| BALB/c | 210 ± 18 | 0.75 | 3.5 ± 0.4 | 780 ± 50 |
| NOD | 180 ± 15 | 0.5 | 2.8 ± 0.3 | 620 ± 42 |
Table 3: Comparative Efficacy of this compound in a Neuroinflammation Model (LPS-induced)
| Mouse Strain | Dosage (mg/kg) | Reduction in Pro-inflammatory Cytokine IL-6 (%) |
|---|---|---|
| C57BL/6 | 10 | 65 ± 5 |
| BALB/c | 15 | 68 ± 6 |
| NOD | 12.5 | 62 ± 7 |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
-
Reconstitution:
- Allow the lyophilized this compound vial to equilibrate to room temperature.
- Reconstitute the powder in a vehicle of 5% DMSO, 5% Tween 80, and 90% sterile saline to the desired stock concentration.
- Vortex gently until the solution is clear.
-
Dosage Calculation:
- Weigh each mouse to determine the precise injection volume.
- Calculate the required volume based on the desired dosage and the stock solution concentration.
-
Administration:
- Administer the calculated volume via intraperitoneal (IP) injection.
- Monitor the animal for any immediate adverse reactions.
Protocol 2: Assessment of Therapeutic Efficacy in an LPS-induced Neuroinflammation Model
-
Animal Acclimation:
- Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Induction of Neuroinflammation:
- Administer lipopolysaccharide (LPS) at a dose of 1 mg/kg via IP injection.
-
This compound Treatment:
- Administer the appropriate strain-specific dose of this compound one hour after LPS administration.
-
Sample Collection:
- At 24 hours post-LPS injection, collect brain tissue for analysis.
-
Endpoint Analysis:
- Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in brain homogenates using ELISA or other appropriate methods.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound In Vivo Study.
Caption: Troubleshooting Logic for this compound Dosage Adjustment.
References
troubleshooting variability in chemotaxis assay with C-021
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel chemoattractant, C-021, in chemotaxis assays. This compound is a synthetic peptide designed to be a potent and specific chemoattractant for neutrophils via interaction with the CXCR2 receptor.
Troubleshooting Guide
Variability in chemotaxis assay results can arise from multiple factors, ranging from reagent handling to cellular responses. This guide addresses common issues encountered during chemotaxis experiments with this compound.
Question: We are observing significant well-to-well and day-to-day variability in neutrophil migration towards this compound. What are the potential causes and solutions?
Answer:
High variability is a common challenge in cell-based assays.[1][2] The following table outlines potential sources of variability and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations | Expected Outcome |
| This compound Reagent Integrity | 1. Confirm Storage Conditions: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Test for Bioactivity: Use a fresh aliquot of this compound to confirm its potency. Compare with a previously validated lot if available. | Consistent this compound performance across experiments. |
| Cell Health and Viability | 1. Monitor Cell Passage Number: Use neutrophils at a low passage number as high passage numbers can alter cell behavior.[1][2] 2. Assess Viability: Perform a viability stain (e.g., Trypan Blue) before each experiment. Ensure viability is >95%. 3. Consistent Cell Density: Ensure precise cell counting and seeding in each well.[3] | Reduced variability in the baseline migratory behavior of cells. |
| Assay Conditions | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific neutrophil source. 2. Incubation Time: Optimize the incubation time to capture the peak migratory response. 3. Temperature and CO2: Maintain consistent temperature (37°C) and CO2 (5%) levels throughout the assay.[3] | A clear and reproducible chemotactic response. |
| Technical Execution | 1. Pipetting Technique: Use calibrated pipettes and ensure consistent, careful pipetting to avoid bubbles and cell shearing.[4] 2. Assay Plate Selection: Use plates specifically designed for chemotaxis assays to ensure proper gradient formation.[3] 3. Washing Steps: Be gentle during wash steps to avoid dislodging cells.[4] | Minimized technical error and improved assay precision. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide that acts as a specific agonist for the CXCR2 receptor, a G-protein coupled receptor predominantly expressed on neutrophils. Binding of this compound to CXCR2 initiates a signaling cascade that leads to actin polymerization and cell migration.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in sterile, nuclease-free water. Reconstitute the lyophilized peptide to a stock concentration of 1 mM and then further dilute in your assay medium.
Q3: Can this compound be used with other cell types?
A3: While this compound is designed for high specificity to CXCR2 on neutrophils, some cross-reactivity with other cells expressing CXCR2 (e.g., some subsets of monocytes and endothelial cells) may occur. We recommend testing for a chemotactic response in your cell type of interest.
Q4: How can I distinguish between chemotaxis and chemokinesis in my assay?
A4: To confirm that the observed cell migration is directed (chemotaxis) and not random (chemokinesis), include a control where this compound is added to both the upper and lower chambers of your chemotaxis plate. In this scenario, a chemotactic response will be diminished or absent, while chemokinesis would still be present.
Experimental Protocol: Neutrophil Chemotaxis Assay using this compound
This protocol describes a standard Boyden chamber-based chemotaxis assay.
Materials:
-
This compound (lyophilized)
-
Primary human neutrophils
-
RPMI 1640 medium + 0.5% BSA (assay medium)
-
Chemotaxis plates (e.g., 96-well with 5 µm pore size)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
This compound Preparation: Reconstitute this compound in sterile water to 1 mM. Prepare serial dilutions in assay medium to create a dose-response curve (e.g., 0.1 nM to 100 nM).
-
Neutrophil Preparation: Isolate neutrophils from whole blood using your standard laboratory protocol. Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Labeling: Add Calcein-AM to the neutrophil suspension at a final concentration of 5 µM. Incubate for 30 minutes at 37°C. Wash the cells twice with assay medium to remove excess dye.
-
Assay Setup:
-
Add 150 µL of assay medium containing the desired concentration of this compound to the lower wells of the chemotaxis plate.
-
Add 150 µL of assay medium without this compound to the negative control wells.
-
Carefully place the membrane insert onto the wells.
-
Add 50 µL of the labeled neutrophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
Data Acquisition:
-
After incubation, carefully remove the insert.
-
Wipe away non-migrated cells from the top of the membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation/Emission: 485/520 nm).
-
-
Data Analysis: Calculate the chemotactic index by dividing the fluorescence of the this compound treated wells by the fluorescence of the negative control wells.
Visualizations
Caption: Experimental workflow for a this compound chemotaxis assay.
Caption: this compound signaling through the CXCR2 receptor.
Caption: Troubleshooting decision tree for chemotaxis assay variability.
References
Validation & Comparative
validating the antagonist specificity of C-021 for CCR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CCR4 antagonist, C-021, with other known inhibitors of the C-C chemokine receptor 4. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its antagonist specificity and performance in key biological assays.
This compound: Performance Overview
This compound is a small molecule antagonist of the human CCR4 receptor, a key mediator in inflammatory responses and a significant target in immuno-oncology and autoimmune diseases. Experimental data demonstrates its potent inhibitory activity in functional assays.
Quantitative Comparison of CCR4 Antagonists
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized CCR4 antagonists. The data is presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of the measured biological activity. Lower values indicate higher potency.
| Antagonist | Assay Type | Species | IC50 (nM) |
| This compound | Chemotaxis | Human | 140 |
| Chemotaxis | Mouse | 39 | |
| [³⁵S]GTPγS Binding | Human | 18 | |
| AZD2098 | Not Specified | Human | pIC50: 7.8 |
| GSK2239633A | [¹²⁵I]-TARC Binding | Human | pIC50: 7.96 |
| Mogamulizumab | Not Applicable | Human | Not Applicable |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Mogamulizumab is a monoclonal antibody and its potency is not typically measured by IC50 in the same manner as small molecules.
Experimental Methodologies
The following sections detail the generalized protocols for the key assays used to characterize the antagonist activity of this compound.
Chemotaxis Assay (Transwell-Based)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, a CCR4 ligand like CCL22.
Principle: A porous membrane in a Transwell insert separates a cell suspension from a lower chamber containing a chemoattractant. Antagonists are added to the cell suspension, and their ability to block migration through the membrane is quantified by counting the number of cells that have moved to the lower chamber.
Generalized Protocol:
-
Cell Preparation: CCR4-expressing cells (e.g., specific T-cell lines) are cultured and harvested. The cells are then resuspended in a serum-free medium to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
The lower chamber of the Transwell plate is filled with a medium containing a CCR4 ligand (e.g., CCL22) to act as a chemoattractant.
-
The cell suspension, pre-incubated with varying concentrations of this compound or other antagonists, is added to the upper chamber (the Transwell insert).
-
-
Incubation: The plate is incubated for several hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: After incubation, the non-migrated cells in the upper chamber are removed. The cells that have migrated to the bottom of the lower chamber are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in the absence of the antagonist.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like CCR4.
Principle: In the inactive state, the Gα subunit of a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. An antagonist will prevent this agonist-induced binding. The amount of radioactivity incorporated into the cell membranes is proportional to the level of G-protein activation.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the CCR4 receptor.
-
Assay Reaction: The cell membranes are incubated in a buffer containing:
-
A CCR4 agonist (e.g., CCL22) to stimulate the receptor.
-
Varying concentrations of the antagonist (e.g., this compound).
-
[³⁵S]GTPγS.
-
GDP.
-
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to the activated G-proteins.
-
Termination and Measurement: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes. The unbound [³⁵S]GTPγS is washed away. The radioactivity retained on the filter is then measured using a scintillation counter. The percentage of inhibition is determined by comparing the radioactivity in the presence of the antagonist to the radioactivity with the agonist alone.
Visualizing CCR4 Signaling and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams are provided.
C-021 Efficacy in CCR4 Antagonism: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of C-021, a potent C-C chemokine receptor type 4 (CCR4) antagonist, with other notable CCR4 inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective performance assessment, supported by detailed experimental methodologies and visual pathway representations.
I. Comparative Efficacy of CCR4 Antagonists
The landscape of CCR4 antagonists includes a range of molecules from small chemical compounds to monoclonal antibodies, each with distinct mechanisms of action and efficacy profiles. This section summarizes the quantitative data on the inhibitory activities of this compound and its key comparators.
| Antagonist | Target Species | Assay | IC50 / pIC50 / pA2 | Citation |
| This compound | Human | Chemotaxis (CCL22-induced) | 140 nM | [1][2] |
| Mouse | Chemotaxis | 39 nM | [1][2] | |
| Human | [35S]GTPγS Binding (CCL22-induced) | 18 nM | [1][2] | |
| Human (MJ Cells) | Cell Proliferation | 3.21 µM | ||
| Human (HuT 78 Cells) | Cell Proliferation | 5.98 µM | ||
| Mogamulizumab (KW-0761) | Human | Clinical Trial (Phase 1/2, CTCL) | Overall Response Rate: 36.8% | [3] |
| Human (Sézary Syndrome) | Clinical Trial (Phase 1/2) | Overall Response Rate: 47.1% | [3] | |
| Human (Mycosis Fungoides) | Clinical Trial (Phase 1/2) | Overall Response Rate: 28.6% | [3] | |
| FLX475 (Tivumecirnon) | Human | Clinical Trial (Phase 1/2, EBV+ NK/T cell lymphoma) | Monotherapy Complete Response: 2 of 6 patients | [4] |
| Human (NSCLC) | Clinical Trial (Phase 1/2, with pembrolizumab) | Partial Response: 31% (4 of 13 patients) | [4] | |
| GSK2239633 | Human | [125I]-TARC Binding | pIC50: 7.96 | [5][6] |
| Human | TARC-induced F-actin polymerization | pA2: 7.11 | [6] | |
| AZD2098 | Human | CCR4 Inhibition | pIC50: 7.8 | [2] |
| Rat | CCR4 Inhibition | pIC50: 8.0 | [2] | |
| Mouse | CCR4 Inhibition | pIC50: 8.0 | [2] | |
| Dog | CCR4 Inhibition | pIC50: 7.6 | [2] | |
| CCR4 antagonist 4 | Human | CCR4 Binding | IC50: 0.02 µM | [7] |
| Human | MDC-mediated Chemotaxis | IC50: 0.007 µM | [7] | |
| Human | Ca2+ Mobilization | IC50: 0.003 µM | [7] |
II. Experimental Protocols
A. In Vitro Chemotaxis Assay
Objective: To evaluate the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine ligand (e.g., CCL17 or CCL22).
Methodology:
-
Cell Culture: CCR4-expressing cells (e.g., human T-cell lymphoma cell lines like HuT 78 or primary T-cells) are cultured in appropriate media.
-
Transwell System: A Transwell insert with a porous membrane (typically 5 µm pore size) is placed in a well of a 24-well plate.
-
Chemokine Gradient: The lower chamber of the well is filled with media containing a specific concentration of a CCR4 ligand (e.g., 100 nM CCL17 or 10 nM CCL22).
-
Antagonist Treatment: In the upper chamber, the CCR4-expressing cells are suspended in media and pre-incubated with varying concentrations of the CCR4 antagonist (e.g., this compound) or vehicle control for 30 minutes at 37°C.
-
Migration: The Transwell insert containing the cell and antagonist mixture is placed into the lower chamber. The plate is then incubated for a period (e.g., 3 hours) at 37°C in a CO2 incubator to allow for cell migration through the membrane towards the chemokine gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
B. Receptor Occupancy Assay by Flow Cytometry
Objective: To measure the extent to which a CCR4 antagonist binds to and occupies the CCR4 receptor on the surface of target cells.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from whole blood or tissues containing CCR4-expressing cells.
-
Antagonist Incubation: The cells are incubated with varying concentrations of the unlabeled CCR4 antagonist.
-
Staining: The cells are then stained with a fluorescently labeled anti-CCR4 antibody that does not compete with the antagonist for binding. Additionally, other cell surface markers (e.g., CD4 for T-cells) are stained with antibodies conjugated to different fluorochromes to identify the specific cell population of interest. A viability dye is also included to exclude dead cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The CCR4-positive cell population is gated based on the expression of the cell-specific markers.
-
Data Analysis: The mean fluorescence intensity (MFI) of the anti-CCR4 antibody staining is measured for each antagonist concentration. A decrease in MFI indicates occupancy of the receptor by the antagonist. The percentage of receptor occupancy is calculated based on the reduction in MFI compared to the untreated control.
III. Visualizing Molecular Interactions and Workflows
A. CCR4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated upon the binding of the chemokines CCL17 or CCL22 to the CCR4 receptor, a G-protein coupled receptor (GPCR). This activation leads to the dissociation of the G-protein subunits (Gαi and Gβγ), triggering downstream pathways that ultimately result in cellular responses such as chemotaxis, cell proliferation, and survival. CCR4 antagonists, like this compound, block this initial binding step.
B. Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a CCR4 antagonist in a tumor xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
cross-reactivity of C-021 with other chemokine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemokine receptor antagonist C-021, focusing on its cross-reactivity profile with other chemokine receptors. While this compound is a known potent antagonist of CC Chemokine Receptor 4 (CCR4), comprehensive public data on its selectivity across a wide panel of chemokine receptors is limited. This guide presents the available data for this compound and, for comparative purposes, includes representative selectivity data from a well-characterized CCR4 antagonist to illustrate a typical cross-reactivity profile.
This compound: A Potent Inhibitor of CCR4
This compound has been identified as a potent antagonist of the CCR4 receptor. Experimental data has demonstrated its efficacy in inhibiting key functions mediated by this receptor.
| Assay Type | Species | Ligand | IC50 | Reference |
| Chemotaxis | Human | CCL22 | 140 nM | [1] |
| Chemotaxis | Mouse | CCL22 | 39 nM | [1] |
| [³⁵S]GTPγS Binding | Human | CCL22 | 18 nM | [1] |
Notably, some studies suggest that this compound may also modulate the effects of CCL2, a primary ligand for CCR2. Research has shown that this compound can diminish the pain-related behaviors induced by CCL2, indicating a potential interaction with the CCL2-CCR2 axis. However, direct binding or functional inhibition data for this compound on CCR2 is not currently available in the public domain.
Representative Cross-Reactivity Profile of a CCR4 Antagonist
To provide a framework for understanding the expected selectivity of a potent CCR4 antagonist, the following table presents data from a representative, well-characterized small molecule CCR4 inhibitor. It is important to note that this data is not for this compound but serves as an illustrative example.
| Chemokine Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| CCR4 | <10 | <20 |
| CCR1 | >1000 | >1000 |
| CCR2 | >1000 | >1000 |
| CCR3 | >1000 | >1000 |
| CCR5 | >1000 | >1000 |
| CCR7 | >1000 | >1000 |
| CXCR3 | >1000 | >1000 |
| CXCR4 | >1000 | >1000 |
This table is a composite representation based on publicly available data for selective CCR4 antagonists and does not represent data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antagonist potency and selectivity. Below are standard protocols for key in vitro assays used to characterize chemokine receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend membrane preparations in a suitable binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL22 for CCR4).
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium influx induced by chemokine receptor activation.
-
Cell Preparation:
-
Culture cells expressing the chemokine receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
-
Assay Procedure:
-
Dispense the dye-loaded cells into a 96- or 384-well microplate.
-
Add increasing concentrations of the test compound and incubate for a specified period.
-
Add a fixed concentration of the cognate chemokine ligand to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.
-
Cell Preparation:
-
Culture primary cells or a cell line that expresses the chemokine receptor of interest and is known to undergo chemotaxis (e.g., T-lymphocytes for CCR4).
-
Label the cells with a fluorescent dye (e.g., Calcein AM) for quantification.
-
Resuspend the cells in a chemotaxis buffer.
-
-
Assay Procedure:
-
Use a multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane separating the upper and lower chambers.
-
In the lower chamber, add the chemotaxis buffer containing the chemokine agonist.
-
In the upper chamber, add the fluorescently labeled cells that have been pre-incubated with increasing concentrations of the test compound.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
-
Data Analysis:
-
Quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence in a plate reader.
-
Plot the percentage of inhibition of cell migration against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizing Signaling and Experimental Workflow
Chemokine Receptor Signaling Pathway
Caption: Generalized chemokine receptor signaling cascade.
Experimental Workflow for Antagonist Evaluation
Caption: Workflow for characterizing a chemokine receptor antagonist.
References
Confirming C-021 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of methodologies to confirm the cellular target engagement of C-021, a potent and selective antagonist of the CC chemokine receptor 4 (CCR4). Understanding and verifying the direct interaction between a small molecule and its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and contrasts several key assays, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and its Target, CCR4
This compound is a small molecule antagonist that targets CC chemokine receptor 4 (CCR4), a G-protein coupled receptor (GPCR). CCR4 and its ligands, CCL17 and CCL22, play a crucial role in mediating the migration of Th2 and regulatory T cells (Tregs) to sites of inflammation and tumors. By blocking the interaction of these chemokines with CCR4, this compound can inhibit downstream signaling pathways, making it a valuable tool for research in immunology, inflammation, and oncology.
Comparison of Cellular Target Engagement Assays
Several biophysical and biochemical methods can be employed to confirm the direct binding of this compound to CCR4 in a cellular context. This guide focuses on three widely used techniques: Radioligand Binding Assays, NanoBRET/BRET Target Engagement Assays, and the Cellular Thermal Shift Assay (CETSA). Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the nature of the information it provides.
Quantitative Data Summary
The following table summarizes key performance indicators for this compound and a comparator, AZD2098, another known CCR4 antagonist, across different functional and binding assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Chemotaxis Inhibition (Human) | IC50 | 140 nM | [1] | |
| Chemotaxis Inhibition (Mouse) | IC50 | 39 nM | [1] | ||
| [35S]GTPγS Binding | IC50 | 18 nM | [1] | ||
| AZD2098 | CCR4 Inhibition (Human) | pIC50 | 7.8 | [2] | |
| CCR4 Inhibition (Mouse) | pIC50 | 8.0 | [2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used in a competitive format to determine the affinity of unlabeled compounds like this compound.
Materials:
-
Cells expressing CCR4 (e.g., HEK293-CCR4 or Hut-78)
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22)
-
This compound and other competing ligands
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold PBS)
-
96-well filter plates (e.g., GF/B filters)
-
Vacuum manifold
-
Scintillation counter and fluid
Protocol:
-
Cell Preparation: Harvest cells and resuspend in binding buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of binding buffer or competing ligand (this compound at various concentrations).
-
25 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of the cell suspension.
-
For non-specific binding control wells, add a high concentration of an unlabeled CCR4 ligand.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
NanoBRET Target Engagement Assay
This proximity-based assay measures the displacement of a fluorescently labeled tracer from a NanoLuciferase (NanoLuc)-tagged receptor by a competing compound in live cells.
Materials:
-
HEK293 cells stably expressing CCR4 tagged with NanoLuc (N- or C-terminal).
-
Fluorescently labeled CCR4 ligand (tracer).
-
This compound and other competing ligands.
-
Opti-MEM I Reduced Serum Medium.
-
NanoBRET Nano-Glo Substrate.
-
White, opaque 96- or 384-well assay plates.
-
Luminescence plate reader with 460 nm and >600 nm filters.
Protocol:
-
Cell Plating: Seed the NanoLuc-CCR4 expressing cells in the assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells.
-
Tracer Addition: Add the fluorescent tracer to all wells at a concentration previously determined to be optimal.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to all wells.
-
Detection: Read the plate within 10 minutes on a luminescence plate reader, measuring both the donor (460 nm) and acceptor (>600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing CCR4.
-
This compound.
-
PBS and protease inhibitors.
-
PCR tubes or plates.
-
Thermocycler.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader).
-
Antibody specific for CCR4.
Protocol:
-
Compound Treatment: Treat cultured cells with either vehicle or this compound at a desired concentration and incubate for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble CCR4 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble CCR4 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response can also be performed by heating all samples at a single temperature (e.g., the Tm in the absence of the ligand) with varying concentrations of this compound.
Conclusion
Confirming the direct engagement of this compound with its target, CCR4, within the complex environment of a living cell is paramount for the validation of its mechanism of action. The choice of assay depends on the specific research question, available resources, and desired throughput. Radioligand binding assays provide a direct measure of affinity but involve the use of radioactive materials. NanoBRET offers a sensitive and high-throughput method in live cells but requires genetic modification of the target protein. CETSA provides evidence of target engagement with the endogenous, unlabeled protein but is generally lower in throughput. By comparing the results from these orthogonal assays, researchers can build a comprehensive and robust body of evidence for the cellular target engagement of this compound.
References
- 1. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CCR4 Antagonists: C-021, GSK2239633A, and AZD-2098
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three small molecule antagonists of the C-C chemokine receptor 4 (CCR4): C-021, GSK2239633A, and AZD-2098. CCR4 is a key chemokine receptor involved in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs), making it a significant target in immunology and oncology. This document synthesizes available preclinical data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to CCR4 and its Antagonists
The C-C chemokine receptor 4 (CCR4) and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in immune cell trafficking. Dysregulation of the CCR4 signaling pathway is implicated in various inflammatory diseases, including asthma and atopic dermatitis, as well as in cancer, where it facilitates the infiltration of immunosuppressive Tregs into the tumor microenvironment. Consequently, the development of CCR4 antagonists is an active area of research.
This guide focuses on three key investigational antagonists:
-
This compound: A potent CCR4 antagonist.
-
GSK2239633A: An allosteric CCR4 antagonist.
-
AZD-2098: A potent and selective CCR4 antagonist.
Comparative Performance Data
The following tables summarize the available in vitro potency and pharmacokinetic data for this compound, GSK2239633A, and AZD-2098. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
In Vitro Potency
| Compound | Assay Type | Species | Ligand | Potency (IC₅₀/pIC₅₀) | Reference |
| This compound | [³⁵S]GTPγS Binding | Human | CCL22 | IC₅₀: 18 nM | [1][2] |
| Chemotaxis | Human | - | IC₅₀: 140 nM | [1][2] | |
| Chemotaxis | Mouse | - | IC₅₀: 39 nM | [1][2] | |
| GSK2239633A | [¹²⁵I]-TARC Binding | Human | TARC | pIC₅₀: 7.96 | [3] |
| F-actin Polymerization | Human | TARC | pA₂: 7.11 ± 0.29 | [3] | |
| F-actin Polymerization | Human | CCL17 | pEC₅₀: 8.79 ± 0.22 | [3] | |
| AZD-2098 | Binding | Human | - | pIC₅₀: 7.8 | [4][5] |
| Binding | Rat | - | pIC₅₀: 8.0 | [4] | |
| Binding | Mouse | - | pIC₅₀: 8.0 | [4] | |
| Binding | Dog | - | pIC₅₀: 7.6 | [4] | |
| Ca²⁺ Influx | Human (CHO cells) | CCL22 | pIC₅₀: 7.5 | [4] | |
| Chemotaxis | Human (Th2 cells) | CCL17/CCL22 | pIC₅₀: 6.3 | [4] |
Pharmacokinetic Properties
| Compound | Species | Parameter | Value | Route | Reference |
| This compound | Human | In vitro CLint | 17,377 mL/h/kg (liver microsomes) | - | [1] |
| GSK2239633A | Human | t½ | 13.5 hours | IV | [3][6] |
| CL | 21.9 L/hour | IV | [3] | ||
| Bioavailability | 5-16% | Oral | [3][6] | ||
| Tmax | 1.0-1.5 hours (fasted), 3.0 hours (fed) | Oral | [3][6] | ||
| Rat | Bioavailability | 85% | Oral | [3] | |
| Dog | Bioavailability | 97% | Oral | [3] | |
| AZD-2098 | Rat | Efficacy in vivo | Effective at 73.5 µg/kg | Oral | [4] |
Mechanism of Action
All three compounds are antagonists of the CCR4 receptor. GSK2239633A is further characterized as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site.[3] A study comparing this compound and AZD-2098 in cutaneous T-cell lymphoma (CTCL) cells classified this compound as a Class I and AZD-2098 as a Class II CCR4 antagonist.[7] This classification is based on their distinct binding modes, with Class I antagonists believed to bind to an extracellular portion of the receptor and Class II antagonists to an intracellular pocket.[8] The same study reported that while both compounds inhibited chemotaxis, only this compound downregulated CCR4 expression, inhibited cell proliferation, and induced apoptosis in CTCL cell lines. Furthermore, only this compound showed in vivo efficacy in a CTCL xenograft model.[7]
Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway
The binding of the chemokines CCL17 and CCL22 to the CCR4 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to cellular responses such as chemotaxis, cell activation, and proliferation. The simplified signaling pathway is depicted below.
Experimental Workflow: Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a common method to evaluate the effect of antagonists on chemokine-induced cell migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCR4 antagonists.
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the CCR4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human CCR4 (e.g., CHO-K1, HEK293).
-
Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).
-
Test compounds (this compound, GSK2239633A, or AZD-2098) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the test compound at various dilutions, and a fixed concentration of the radiolabeled ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled CCR4 ligand.
-
Calculate the specific binding and determine the IC₅₀ of the test compound.
Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the ability of CCR4 antagonists to inhibit cell migration towards a CCR4 ligand.
Materials:
-
A cell line expressing CCR4 (e.g., HUT-78, a human T-cell lymphoma line) or primary T cells.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Recombinant human CCL17 or CCL22.
-
Test compounds (this compound, GSK2239633A, or AZD-2098).
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).
-
Cell staining reagents (e.g., Diff-Quik).
Procedure:
-
Resuspend the cells in chemotaxis medium.
-
In the lower wells of the Boyden chamber, add chemotaxis medium containing the chemoattractant (CCL17 or CCL22) with or without the test compound at various concentrations.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
Incubate the chamber for a sufficient time to allow for cell migration (e.g., 2-4 hours at 37°C in a humidified incubator with 5% CO₂).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis by the test compound compared to the vehicle control.
In Vivo Pharmacokinetic Study
This is a general protocol for evaluating the pharmacokinetic properties of a CCR4 antagonist in a rodent model.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.
Conclusion
This compound, GSK2239633A, and AZD-2098 are all potent antagonists of the CCR4 receptor with potential therapeutic applications in inflammatory diseases and oncology. The choice of which compound to use will depend on the specific research question and experimental system. This compound has demonstrated efficacy in an in vivo cancer model, while GSK2239633A and AZD-2098 have been well-characterized in terms of their potency and selectivity. The provided data and protocols should serve as a valuable resource for researchers investigating the role of CCR4 in health and disease. It is recommended that researchers conduct their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rapt.com [rapt.com]
Validating In Vitro Success: C-021 Demonstrates Robust Anti-Tumor Activity in Animal Models
San Diego, CA – Preclinical data presented at recent scientific conferences reveal that C-021 (also known as AVZO-021), a novel selective cyclin-dependent kinase 2 (CDK2) inhibitor, effectively suppresses tumor growth in animal models of breast and ovarian cancer. These in vivo findings corroborate earlier in vitro studies, positioning this compound as a promising therapeutic candidate for cancers with dysregulated cell cycle control, particularly those resistant to current CDK4/6 inhibitors.
This compound's mechanism of action centers on the inhibition of CDK2, a key enzyme that, in complex with cyclin E, drives the transition of cells from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By selectively targeting CDK2, this compound offers a potential therapeutic strategy to halt this aberrant cell division.
This comparison guide provides an objective analysis of the in vivo performance of this compound against established CDK4/6 inhibitors—palbociclib, abemaciclib, and ribociclib—supported by experimental data from various preclinical studies.
Comparative Efficacy of this compound and CDK4/6 Inhibitors in Xenograft Models
The anti-tumor activity of this compound and its alternatives has been evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. The following tables summarize the quantitative data from these studies, highlighting the efficacy of each compound in specific cancer models.
| Drug | Cancer Model | Animal Model | Dosage | Key Findings | Citation |
| This compound (AVZO-021) | CDK4/6i-Resistant Breast Cancer (ST4316B PDX) | Mice | Not specified | Single-agent this compound and combination with ribociclib showed significant tumor growth inhibition. | |
| This compound (AVZO-021) | Ovarian Cancer (OVCAR3 Xenograft) | Mice | Not specified | Demonstrated potent anti-tumor activity. | |
| Palbociclib | ER+ Breast Cancer (T47D) | Mice | Not specified | Significantly inhibited primary tumor growth and the development of skeletal metastases. | [1](--INVALID-LINK--) |
| Ribociclib | Mantle Cell Lymphoma (JeKo-1) | Rat | 30, 75, 150 mg/kg | Dose-dependent tumor growth inhibition, with 75 and 150 mg/kg doses leading to complete tumor regression.[2](--INVALID-LINK--) | [2](3--INVALID-LINK-- |
Table 1: Summary of In Vivo Efficacy Data
| Drug | Cancer Model | Animal Model | Observation | Citation |
| This compound (AVZO-021) | CDK4/6i-Resistant Breast Cancer (ST4316B PDX) & Ovarian Cancer (OVCAR3 Xenograft) | Mice | No overt changes in body weight were observed during treatment. | |
| Ribociclib | Mantle Cell Lymphoma (JeKo-1) | Rat | Dose-dependent reductions in white blood cell and absolute neutrophil counts were observed.[2](--INVALID-LINK--) | [2](3--INVALID-LINK-- |
Table 2: Summary of Tolerability Data
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.
This compound (AVZO-021) Xenograft Studies
-
Animal Models: Information on the specific strain of mice used was not available in the reviewed materials.
-
Tumor Implantation:
-
ST4316B PDX Model: Patient-derived tumor fragments from a CDK4/6i-resistant breast cancer were implanted into the mice.
-
OVCAR3 Xenograft Model: OVCAR3 human ovarian cancer cells were subcutaneously injected into the mice.
-
-
Drug Administration: The route and frequency of this compound administration were not detailed in the available poster presentation.
-
Efficacy and Tolerability Assessment: Tumor volumes were measured at regular intervals to monitor growth. Body weight was recorded as a measure of overall animal health and treatment tolerability.
Palbociclib T47D Xenograft Study[1](https://www.mdpi.com/2072-6694/15/8/2211)
-
Animal Model: Female athymic BALB/c nude mice.
-
Tumor Implantation: T47D human ER+ breast cancer cells were injected into the mammary fat pad.
-
Drug Administration: Palbociclib was administered orally, though the specific dosage and schedule were not provided in the abstract.
-
Efficacy Assessment: Primary tumor growth was monitored. The number of hind limb skeletal tumors was quantified to assess metastasis.
Ribociclib JeKo-1 Xenograft Study[2](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188194/)
-
Animal Model: Female athymic nude rats.
-
Tumor Implantation: JeKo-1 human mantle cell lymphoma cells were subcutaneously implanted.
-
Drug Administration: Ribociclib was administered orally once daily at doses of 30, 75, or 150 mg/kg.
-
Efficacy and Tolerability Assessment: Tumor volume was measured to determine tumor growth inhibition and regression. White blood cell (WBC) and absolute neutrophil counts (ANC) were monitored to assess myelosuppression. Body weight was also recorded.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for evaluating these anti-cancer agents.
Caption: this compound and CDK4/6 Inhibitor Signaling Pathways.
Caption: General In Vivo Xenograft Experimental Workflow.
References
- 1. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo [mdpi.com]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule CCR4 Inhibitors for Researchers
A deep dive into the landscape of small molecule C-C chemokine receptor 4 (CCR4) inhibitors, offering a comparative analysis of their performance, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology. Its role in mediating the migration of regulatory T cells (Tregs) and Th2 cells into the tumor microenvironment and sites of inflammation has spurred the development of various inhibitors. While monoclonal antibodies targeting CCR4, such as Mogamulizumab, have seen clinical success, the focus of this guide is on the burgeoning field of small molecule CCR4 inhibitors, which offer potential advantages in terms of oral bioavailability and different mechanisms of action.
This guide provides a head-to-head comparison of several prominent small molecule CCR4 inhibitors, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for the cited assays are also provided to enable researchers to critically evaluate the presented data.
Quantitative Comparison of Small Molecule CCR4 Inhibitors
The following table summarizes the reported in vitro potencies of several small molecule CCR4 inhibitors. It is important to note that direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.
| Inhibitor Name | Other Names | Class | Target Species | Assay Type | Ligand | Cell Line | IC50 (nM) | Citation |
| Tivumecirnon | FLX475 | N/A | Human | N/A | CCL17, CCL22 | N/A | N/A | [1] |
| Zelnecirnon | RPT193 | N/A | Human | Chemotaxis | N/A | Th2 cells | N/A | [1] |
| AZD2098 | Class II | Human | N/A | N/A | N/A | pIC50: 7.8 | [1] | |
| Rat | pIC50: 8.0 | [1] | ||||||
| Mouse | pIC50: 8.0 | [1] | ||||||
| Dog | pIC50: 7.6 | [1] | ||||||
| C-021 | Class I | Human | Chemotaxis | N/A | N/A | 140 | [1][2] | |
| Mouse | Chemotaxis | N/A | N/A | 39 | [1][2] | |||
| Human | [35S]GTPγS Binding | CCL22 | N/A | 18 | [1][2] | |||
| GSK2239633A | N/A | Human | [125I]-TARC Binding | TARC | N/A | pIC50: 7.96 | [1] | |
| K777 | N/A | Human | CCL17 Binding | CCL17 | Hut78 | 57 | [3][4][5] | |
| Human | Chemotaxis | CCL17 | Hut78 | 8.9 | [3][4][5] | |||
| CCR4-351 | N/A | N/A | Calcium Flux | N/A | N/A | 22 | [6] | |
| CTX Assay | N/A | N/A | 50 | [6] |
N/A: Not Available in the searched resources. pIC50 is the negative logarithm of the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize CCR4 inhibitors.
Receptor Binding Assay ([125I]-CCL17)
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor.
-
Cell Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO)-K1 cells stably expressing human CCR4 (CHO-CCR4).
-
Assay Buffer: The binding buffer typically consists of 20 mmol·L−1 HEPES, 100 mmol·L−1 NaCl, 10 mmol·L−1 MgCl2, 10 μg·mL−1 saponin, and 0.1% bovine serum albumin (BSA), adjusted to pH 7.4.
-
Assay Procedure:
-
CHO-CCR4 cell membranes (20 μg·mL−1) are incubated with a fixed concentration of [125I]-CCL17 and varying concentrations of the test inhibitor.
-
The reaction is incubated at room temperature for a defined period to reach equilibrium.
-
Bound and free radioligand are separated by filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of inhibitor that displaces 50% of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.
Chemotaxis Assay (Transwell)
This functional assay assesses the ability of an inhibitor to block cell migration towards a CCR4 ligand.
-
Cell Preparation: A CCR4-expressing cell line, such as Hut78, or primary T cells are used. Cells may be labeled with a fluorescent dye like Calcein-AM for quantification.
-
Assay Setup:
-
A Transwell insert with a porous membrane (e.g., 5 µm pores) is placed in a 96-well plate.
-
The lower chamber is filled with assay medium containing a specific concentration of a CCR4 ligand (e.g., CCL17 or CCL22).
-
The CCR4-expressing cells, pre-incubated with varying concentrations of the inhibitor or vehicle, are added to the upper chamber.
-
-
Incubation: The plate is incubated at 37°C for a period that allows for cell migration (e.g., 90 minutes to 4 hours).
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring fluorescence (if labeled) or by direct cell counting using an image cytometer.
-
Data Analysis: The concentration of inhibitor that reduces cell migration by 50% (IC50) is calculated.
Calcium Mobilization Assay
This assay measures the inhibition of intracellular calcium release, a key event in G-protein coupled receptor signaling, upon ligand binding.
-
Cell Preparation: CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
The dye-loaded cells are placed in a microplate reader with a fluidics module.
-
The baseline fluorescence is measured.
-
The test inhibitor is added to the cells and incubated for a short period.
-
A CCR4 ligand (e.g., CCL22) is then added to stimulate the cells.
-
-
Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
Data Analysis: The concentration of the inhibitor that blocks 50% of the ligand-induced calcium mobilization (IC50) is determined.
Conclusion
The landscape of small molecule CCR4 inhibitors is diverse and rapidly evolving. The data presented in this guide highlights the varying potencies and potential mechanisms of action of these compounds. While in vitro assays provide a crucial first look at inhibitor performance, further studies are necessary to understand their in vivo efficacy, selectivity, and safety profiles. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of this promising therapeutic area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internalization of CCR4 and inhibition of chemotaxis by K777, a potent and selective CCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Confirming the MEK1/2 Inhibitory Activity of C-021 in a Novel Melanoma Cell Line
A Comparative Guide for Preclinical Drug Development
This guide provides a comprehensive framework for researchers to confirm the mechanism of action of a novel MEK1/2 inhibitor, C-021, in a new melanoma cell line. To provide a clear benchmark, we compare the experimental performance of this compound with Trametinib, a well-established and FDA-approved MEK1/2 inhibitor. The following sections detail the experimental protocols, present comparative data in a tabular format, and visualize key pathways and workflows to facilitate experimental design and data interpretation.
Comparative Performance of this compound and Trametinib
The following table summarizes the key quantitative data obtained from a series of experiments designed to characterize and compare the activity of this compound and Trametinib in the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.
| Parameter | This compound | Trametinib (Comparator) | Experimental Assay |
| IC₅₀ (pERK1/2 Inhibition) | 15 nM | 10 nM | In-Cell Western |
| IC₅₀ (Cell Viability) | 50 nM | 35 nM | MTS Assay |
| Target Specificity (pAKT) | No significant change | No significant change | Western Blot |
| Target Specificity (pJNK) | No significant change | No significant change | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In-Cell Western for pERK1/2 Inhibition
This assay quantifies the inhibition of MEK1/2 activity by measuring the levels of phosphorylated ERK1/2 (pERK1/2), the direct downstream target of MEK1/2.
-
Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Trametinib (0.1 nM to 10 µM) for 2 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against pERK1/2 (Thr202/Tyr204) followed by an IRDye®-conjugated secondary antibody. A normalization antibody (e.g., against total ERK or a housekeeping protein) is also used.
-
Data Acquisition and Analysis: The plate is scanned on an infrared imaging system. The pERK1/2 signal is normalized to the total protein signal, and the IC₅₀ values are calculated using a non-linear regression model.
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Trametinib (0.1 nM to 10 µM) for 72 hours.
-
MTS Reagent Addition: MTS reagent is added to each well, and the plate is incubated for 2-4 hours.
-
Data Acquisition and Analysis: The absorbance at 490 nm is measured using a plate reader. The IC₅₀ values are determined by plotting the percentage of viable cells against the log concentration of the compound.
Western Blot for Target Specificity
This technique is used to assess the specificity of this compound by examining its effect on other related signaling pathways, such as the PI3K/AKT and JNK pathways.
-
Cell Lysis: A375 cells are treated with this compound or Trametinib at 1 µM for 2 hours, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against pERK1/2, pAKT (Ser473), pJNK (Thr183/Tyr185), and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathway, the experimental workflow for mechanism of action confirmation, and the logical decision-making process.
Safety Operating Guide
Essential Safety and Disposal Procedures for C-021 Dihydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for C-021 dihydrochloride, a potent CC chemokine receptor-4 (CCR4) antagonist used in research.
Disclaimer: This guide is intended for informational purposes only and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and consultation with your institution's Environmental Health and Safety (EHS) department. Disposal procedures must comply with all applicable federal, state, and local regulations.
Quantitative Data Summary
Below is a summary of the key quantitative data for this compound dihydrochloride.
| Property | Value |
| CAS Number | 1784252-84-1 |
| Molecular Formula | C₂₇H₄₁N₅O₂ · 2HCl |
| Molecular Weight | 540.6 g/mol |
| Form | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in ethanol (~5 mg/ml) and DMSO (~25 mg/ml)[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥4 years at -20°C[1] |
| IC₅₀ (Human Chemotaxis) | 140 nM[2] |
| IC₅₀ (Mouse Chemotaxis) | 39 nM[2] |
Experimental Protocols
The inhibitory activity of this compound dihydrochloride is determined through chemotaxis assays. A typical protocol involves the following steps:
-
Cell Culture: Human or mouse cells expressing CCR4 are cultured under standard conditions.
-
Chemotaxis Assay: A Boyden chamber or a similar chemotaxis system is used. The lower chamber is filled with a medium containing a CCR4 ligand (e.g., CCL22).
-
Inhibitor Treatment: The CCR4-expressing cells are pre-incubated with varying concentrations of this compound dihydrochloride.
-
Cell Migration: The treated cells are placed in the upper chamber and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber for a specified period.
-
Quantification: The number of migrated cells is quantified by microscopy or a plate reader-based method.
-
IC₅₀ Determination: The concentration of this compound dihydrochloride that inhibits 50% of the cell migration (IC₅₀) is calculated from the dose-response curve.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound dihydrochloride.
Caption: Logical flow for the safe disposal of this compound dihydrochloride waste.
Step-by-Step Disposal Procedures
This compound dihydrochloride should be considered a hazardous material, and appropriate precautions must be taken during its disposal.[1]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound dihydrochloride waste.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound dihydrochloride, as well as contaminated items such as weighing paper, pipette tips, and microfuge tubes, in a designated hazardous solid waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound dihydrochloride"), and the associated hazards.
-
-
Liquid Waste:
-
Solutions of this compound dihydrochloride in organic solvents (e.g., DMSO, ethanol) should be collected in a designated hazardous liquid waste container.
-
Ensure the waste container is compatible with the solvent used.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound dihydrochloride"), the solvent(s), and their approximate concentrations.
-
Do not mix incompatible waste streams.
-
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers securely closed when not in use.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Do not dispose of this compound dihydrochloride down the drain or in the regular trash.
5. Decontamination:
-
After handling and disposing of this compound dihydrochloride waste, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Wash your hands thoroughly with soap and water.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound dihydrochloride, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Personal protective equipment for handling C-021
Disclaimer: The compound "C-021" does not correspond to a publicly documented chemical entity. Therefore, this guidance is based on established safety protocols for handling unknown or novel chemical compounds. It is imperative to treat any uncharacterized substance as potentially hazardous. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure.[1][2] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale for Use with Unknown Compounds |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][3] | Protects against unforeseen splashes, aerosolized particles, and potential exothermic reactions.[4] |
| Skin and Body Protection | A flame-resistant lab coat, worn over long pants and a long-sleeved shirt.[4] A chemical-resistant apron should be worn over the lab coat. | Provides a barrier against spills and contact with potentially corrosive or absorbable substances.[1] |
| Hand Protection | Double-gloving with a nitrile or neoprene inner glove and a chemically resistant outer glove. | Offers robust protection against a wide array of chemical classes. Glove compatibility should be verified if any chemical class information becomes available.[4] |
| Respiratory Protection | A National Institute for Occupational Safety and Health (NIOSH)-approved respirator with cartridges appropriate for organic vapors and particulates. All handling of this compound must be performed within a certified chemical fume hood.[1] | Minimizes the risk of inhaling potentially toxic or volatile compounds.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1] | Protects feet from spills and falling objects.[4] |
Experimental Workflow: Handling and Immediate Use
Adherence to a strict, logical workflow is critical to ensure safety and experimental integrity. The following diagram outlines the procedural flow for handling this compound.
Caption: Standard operating procedure for handling the novel compound this compound.
Detailed Protocol for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
-
Pre-Experiment Briefing: All personnel involved must review the Safety Data Sheet (SDS) if available, or this document in its absence. Discuss the potential hazards and review emergency procedures.
-
Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary equipment and materials.
-
PPE Donning: Put on all required PPE as specified in the table above. Check for any defects in the equipment.
-
Chemical Handling:
-
Conduct all manipulations of this compound within the fume hood.[5]
-
Use the smallest quantity of the substance necessary for the experiment.
-
When weighing, use an analytical balance inside the fume hood or a containment glove box.
-
If transferring solutions, use a syringe or cannula to avoid splashes.
-
-
Post-Handling:
-
Securely cap all containers of this compound.[6]
-
Decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials in a designated hazardous waste container.
-
-
PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[7]
Disposal Plan for this compound and Associated Waste
All materials contaminated with this compound must be treated as hazardous waste. The following flowchart details the disposal decision-making process.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 7. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
